5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
5-(1,3-benzodioxol-5-yl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-13(16)10-3-1-9(6-14-10)8-2-4-11-12(5-8)18-7-17-11/h1-6H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNYEVLXUVJXME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679311 | |
| Record name | 5-(2H-1,3-Benzodioxol-5-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242339-65-6 | |
| Record name | 5-(2H-1,3-Benzodioxol-5-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Potential Biological Activity of 5-(Benzo[d]dioxol-5-yl)picolinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-(Benzo[d]dioxol-5-yl)picolinic acid and its derivatives. It includes detailed experimental protocols for key synthetic steps, a summary of potential biological activities based on structurally related compounds, and visualizations of synthetic pathways and potential biological mechanisms.
Core Synthesis Strategy
The principal synthetic route to 5-(Benzo[d]dioxol-5-yl)picolinic acid involves a palladium-catalyzed cross-coupling reaction. The two most viable methods are the Suzuki-Miyaura coupling and the Stille coupling. Both approaches offer a robust means of forming the pivotal carbon-carbon bond between the picolinic acid and the benzo[d]dioxole moieties.
Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. In this context, it involves the reaction of a halogenated picolinic acid derivative with a boronic acid or boronate ester of benzo[d]dioxole in the presence of a palladium catalyst and a base.
Stille Coupling Approach
The Stille coupling provides an alternative pathway, utilizing an organotin reagent instead of a boronic acid. This method is known for its tolerance of a wide range of functional groups, though the toxicity of organotin compounds is a consideration.
Experimental Protocols
While a specific protocol for the synthesis of 5-(Benzo[d]dioxol-5-yl)picolinic acid is not extensively documented, the following are detailed, generalized experimental procedures for the key cross-coupling reactions, adapted from established methodologies for similar transformations.
Protocol 1: Synthesis of 5-(Benzo[d]dioxol-5-yl)picolinic acid via Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the Suzuki-Miyaura cross-coupling of heteroaryl halides with arylboronic acids.
Materials:
-
5-Bromopicolinic acid
-
(3,4-Methylenedioxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and water (solvent system)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vessel, add 5-bromopicolinic acid (1.0 eq), (3,4-methylenedioxyphenyl)boronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(OAc)₂; 0.05 eq) with a suitable ligand (e.g., PPh₃; 0.1 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
The reaction mixture is heated to a temperature between 80-100 °C and stirred for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is acidified with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Synthesis of 5-(Benzo[d]dioxol-5-yl)picolinic acid via Stille Coupling
This protocol is a generalized procedure for the Stille cross-coupling reaction.
Materials:
-
5-Chloropicolinic acid or 5-bromopicolinic acid
-
Tributyl(benzo[d]dioxol-5-yl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or another suitable palladium catalyst
-
Anhydrous N,N-Dimethylformamide (DMF) or another suitable aprotic polar solvent
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the 5-halopicolinic acid (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄; 0.05 eq).
-
Add anhydrous, degassed solvent (e.g., DMF).
-
Add the tributyl(benzo[d]dioxol-5-yl)stannane (1.1 eq) to the reaction mixture via syringe.
-
The reaction is heated to a temperature between 80-120 °C and stirred for 12-48 hours. The reaction progress is monitored by TLC or LC-MS.
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Potential Biological Activities and Signaling Pathways
While specific biological data for 5-(Benzo[d]dioxol-5-yl)picolinic acid and its direct derivatives are limited in the public domain, the structural motifs present suggest potential therapeutic applications, particularly in oncology and infectious diseases.
Anticancer Potential
Derivatives of both picolinic acid and benzo[d]dioxole have demonstrated anticancer properties. For instance, certain picolinic acid derivatives have been shown to induce endoplasmic reticulum stress-mediated apoptosis in non-small cell lung cancer cells[1]. Furthermore, compounds containing the benzo[d]dioxole moiety have been identified as inhibitors of key signaling proteins in cancer, such as c-Src and Abl kinases[2].
Based on these findings, it is plausible that 5-(Benzo[d]dioxol-5-yl)picolinic acid derivatives could exhibit anticancer activity through the induction of apoptosis or the inhibition of critical oncogenic kinases.
Antibacterial Potential
Various heterocyclic compounds incorporating the benzo[d]dioxole scaffold have been reported to possess antibacterial activity. The mechanism of action for these compounds can vary, but they often involve the disruption of essential bacterial processes.
The data presented in the following tables is a compilation of activities reported for structurally related compounds and should be considered indicative of the potential of 5-(Benzo[d]dioxol-5-yl)picolinic acid derivatives.
Data Presentation
| Compound Class | Biological Activity | Reported IC₅₀/MIC Values | Reference |
| Picolinic Acid Derivatives | Anticancer (NSCLC) | IC₅₀ = 99.93 µM (for a specific derivative) | [1] |
| Benzo[d]dioxole Derivatives | c-Src Kinase Inhibition | Low nanomolar concentrations (for AZD0530) | [2] |
| Benzo[d]dioxole Derivatives | Abl Kinase Inhibition | Low nanomolar concentrations (for AZD0530) | [2] |
| 5,7-dihydroxycoumarin derivatives | Antibacterial (S. aureus) | MIC = 2.5 µg/mL (for specific derivatives) | [3] |
| 8-Nitrofluoroquinolone Derivatives | Antibacterial (S. aureus) | MIC ≈ 2-5 μg/mL (for specific derivatives) | [4] |
Visualizations
Synthetic Workflow
Caption: Synthetic routes to 5-(Benzo[d]dioxol-5-yl)picolinic acid.
Hypothetical Signaling Pathway
Caption: Hypothetical anticancer signaling pathway.
References
- 1. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 2. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of antibacterial activities of 5,7-dihydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Properties of 5-(Benzo[d]dioxol-5-yl)picolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 5-(Benzo[d]dioxol-5-yl)picolinic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document leverages data from structurally related compounds, namely picolinic acid and benzo[d]dioxole-5-carboxylic acid, to infer potential characteristics. This guide also outlines a plausible synthetic route and discusses potential areas of biological investigation based on the activities of analogous structures. All quantitative data is presented in clear, tabular format, and a proposed synthetic workflow is visualized.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₉NO₄ | |
| Molecular Weight | 243.22 g/mol | |
| CAS Number | 1242339-65-6 | |
| Purity | ≥98% (as commercially available) |
Inferred Physicochemical Properties
The following properties are inferred from the known data of the parent structures, picolinic acid and benzo[d]dioxole-5-carboxylic acid, and provide a baseline for experimental design.
| Property | Picolinic Acid | Benzo[d]dioxole-5-carboxylic acid | 5-(Benzo[d]dioxol-5-yl)picolinic acid (Predicted) |
| Melting Point | 136-138 °C | 228-232 °C | Expected to be a solid with a melting point likely between the two parent compounds. |
| Solubility | Soluble in water | Sparingly soluble in water | Predicted to have low aqueous solubility, likely soluble in organic solvents like DMSO and methanol. |
| pKa | 5.2 (acidic) | 4.0 (acidic) | Expected to be acidic, with a pKa value influenced by both the pyridine and carboxylic acid moieties. |
Proposed Synthesis Protocol
A specific, validated experimental protocol for the synthesis of 5-(Benzo[d]dioxol-5-yl)picolinic acid is not detailed in the available literature. However, a plausible synthetic route can be conceptualized based on established palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.
Objective: To synthesize 5-(Benzo[d]dioxol-5-yl)picolinic acid from 5-bromopicolinic acid and 1,3-benzodioxole-5-boronic acid.
Materials:
-
5-bromopicolinic acid
-
1,3-benzodioxole-5-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (deionized)
-
Toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1M)
-
Sodium hydroxide (1M)
Experimental Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 5-bromopicolinic acid (1.0 eq), 1,3-benzodioxole-5-boronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Solvent Addition: Add a 3:1 mixture of anhydrous 1,4-dioxane and deionized water to the flask.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify to a pH of approximately 3-4 using 1M HCl to precipitate the product.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 5-(Benzo[d]dioxol-5-yl)picolinic acid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualized Synthetic Workflow
The Pharmacological Potential of the 5-(Benzo[d]dioxol-5-yl) Scaffold: A Review of Mechanistic Insights
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
While the specific mechanism of action for 5-(Benzo[d]dioxol-5-yl)picolinic acid is not extensively documented in publicly available literature, the foundational 5-(Benzo[d]dioxol-5-yl) chemical scaffold is a recurring motif in a variety of biologically active molecules. This technical guide consolidates the current understanding of the mechanisms of action for several key compounds incorporating this core structure, offering insights into its potential for therapeutic applications across different domains, including oncology, infectious diseases, and agriculture.
Inhibition of Protein Neddylation in Oncology
A notable derivative, 1-(benzo[d][1][2]dioxol-5-ylmethyl)-1-(1-propylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea, has been identified as an inhibitor of the DCN1-UBE2M protein-protein interaction. This interaction is crucial for the process of neddylation, a post-translational modification essential for the activity of cullin-RING ligases (CRLs), which play a significant role in protein degradation and cell cycle regulation.
Mechanism of Action: DCN1-UBE2M Inhibition
The compound binds to the DCN1 protein, preventing its interaction with the ubiquitin-conjugating enzyme E2 M (UBE2M). This inhibition disrupts the transfer of NEDD8, a ubiquitin-like protein, to cullin proteins. The subsequent reduction in neddylated CUL1 and CUL3 levels leads to the dysregulation of CRL activity, impacting cancer cell survival.[3]
Signaling Pathway
Caption: Inhibition of the DCN1-UBE2M interaction by a 5-(benzo[d][1][2]dioxol-5-yl) derivative.
Bmx Kinase Inhibition in Non-Small Cell Lung Cancer (NSCLC)
A derivative identified as (R)-5-(benzo[d][1][2]dioxol-5-yl)-7-((1-(vinylsulfonyl)pyrrolidin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (B6) has demonstrated potent inhibitory activity against Bone marrow kinase on the X chromosome (Bmx), a non-receptor tyrosine kinase implicated in cancer progression.[2]
Mechanism of Action: Bmx and EGFR Inhibition
Compound B6 acts as a potent inhibitor of Bmx kinase.[2] While also showing activity against the Epidermal Growth Factor Receptor (EGFR), its primary potency is against Bmx.[2] Inhibition of these kinases disrupts downstream signaling pathways involved in cell proliferation and survival, particularly in EGFR-mutant NSCLC cells.[2]
Quantitative Data
| Compound | Target | IC50 (nM) | Cell Line (NSCLC) | IC50 (µM) |
| B6 | Bmx | 35.7 ± 0.1 | H1975 (L858R/T790M) | 0.92 ± 0.19 |
| B6 | - | - | HCC827 (Del19) | 0.014 ± 0.01 |
| Data sourced from Bioorganic & Medicinal Chemistry Letters, 2017.[2] |
Experimental Protocols
Enzyme Potency Assay: The inhibitory activity of compound B6 against Bmx kinase was likely determined using a biochemical assay. A typical protocol would involve incubating the recombinant kinase with a substrate (e.g., a peptide) and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation would then be quantified, often using methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays, to calculate the IC50 value.
Cell Proliferation Assay: The anti-proliferative activity of B6 on NSCLC cell lines (H1975 and HCC827) was likely assessed using a cell viability assay such as the MTT or CellTiter-Glo assay. This involves seeding the cells in microplates, treating them with a range of compound concentrations for a specified period (e.g., 72 hours), and then measuring the metabolic activity or ATP content, which correlates with the number of viable cells.
Antibacterial Activity of Dihydropyrazole Derivatives
A series of 5-(benzo[d][1][2]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives have been synthesized and shown to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]
Mechanism of Action
While the precise molecular target of these dihydropyrazole derivatives is not explicitly detailed in the provided literature, their broad-spectrum activity suggests a mechanism that may involve the disruption of essential bacterial cellular processes. The structural similarity to other known antibacterial agents containing heterocyclic scaffolds points towards potential interference with cell wall synthesis, DNA replication, or protein synthesis.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
| Derivative | Bacteria | MIC (nM) |
| Pyrrolidinomethanone derivative (4e) | Sarcina | 80 |
| Pyrrolidinomethanone derivative (4e) | Staphylococcus aureus | 110 |
| Hydroxypiperidinoethanone derivative (6c) | Sarcina | 90 |
| Data sourced from a study on the antibacterial potential of 5-(benzo[d][1][2]dioxol-5-yl)-dihydropyrazoles.[4] |
Experimental Protocols
Agar Diffusion Test: The antibacterial activity was initially screened using the agar diffusion method. This involves seeding an agar plate with a lawn of the target bacteria and placing paper discs impregnated with the test compounds on the surface. The diameter of the zone of inhibition around each disc, where bacterial growth is prevented, is then measured to assess the compound's potency.
Minimum Inhibitory Concentration (MIC) Determination: The MIC values were likely determined using a broth microdilution method. This involves preparing serial dilutions of the compounds in a liquid growth medium in microplate wells. Each well is then inoculated with a standardized suspension of the bacteria. After incubation, the lowest concentration of the compound that completely inhibits visible bacterial growth is recorded as the MIC.
Auxin Receptor Agonism in Plant Growth Promotion
A series of N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio) acetamide compounds, particularly a compound designated K-10, have been identified as potent agonists of the auxin receptor TIR1 (Transport Inhibitor Response 1).[5]
Mechanism of Action: TIR1 Agonism
Compound K-10 mimics the action of the natural plant hormone auxin by binding to the TIR1 receptor.[5] This binding promotes the interaction between TIR1 and Aux/IAA transcriptional repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors derepresses the expression of auxin-responsive genes, which in turn promotes root growth and development.[5]
Signaling Pathway
Caption: Agonistic action of a 5-(benzo[d][1][2]dioxol-5-yl) derivative on the auxin signaling pathway.
Conclusion
The 5-(Benzo[d]dioxol-5-yl) scaffold serves as a versatile platform for the development of novel therapeutic and agricultural agents. The diverse mechanisms of action observed in its derivatives, ranging from kinase and protein-protein interaction inhibition in cancer to antibacterial activity and plant growth promotion, underscore the significant potential of this chemical entity. Further exploration of the structure-activity relationships within this class of compounds is warranted to optimize their potency, selectivity, and pharmacokinetic properties for various applications. The detailed experimental approaches and mechanistic insights provided in this guide offer a foundation for future research and development efforts centered on this promising scaffold.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Discovery of (R)-5-(benzo[d][1,3]dioxol-5-yl)-7-((1-(vinylsulfonyl)pyrrolidin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (B6) as a potent Bmx inhibitor for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6bg5 - Structure of 1-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1-propylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea bound to DCN1 - Summary - Protein Data Bank Japan [pdbj.org]
- 4. Design, synthesis and antibacterial potential of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
The Pharmacological Potential of 5-(Benzo[d]dioxol-5-yl)picolinic Acid Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzo[d][1][2]dioxole scaffold is a prominent feature in a multitude of biologically active compounds, lending unique physicochemical properties that can drive potent interactions with various pharmacological targets. When incorporated into a picolinic acid framework, the resulting 5-(benzo[d]dioxol-5-yl)picolinic acid and its analogs present a compelling chemical space for the discovery of novel therapeutics. This technical guide delves into the diverse biological activities exhibited by this class of compounds, with a focus on their anticancer, anti-inflammatory, and antifungal properties. This document provides a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways to facilitate further research and development in this area.
Anticancer Activity
Several studies have highlighted the potential of benzo[d][1][2]dioxole-containing molecules as anticancer agents. Analogs of 5-(benzo[d]dioxol-5-yl)picolinic acid have been investigated for their cytotoxic effects against various cancer cell lines.
Quantitative Data: Anticancer Activity
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| Picolinic acid derivative (Compound 5) | A549 (Non-small cell lung cancer) | GI50 | 99.93 µM | [1][3] |
| Bis-benzo[d][1][2]dioxol-5-yl thiourea (Compound 5) | HepG2 (Liver cancer) | IC50 | 2.38 µM | [2] |
| HCT116 (Colon cancer) | IC50 | 1.54 µM | [2] | |
| MCF-7 (Breast cancer) | IC50 | 4.52 µM | [2] | |
| Dioxol analog (Compound 5e) | Panel of 60 human cancer cell lines | GI50 | <100 nM | [4] |
| Dioxol analog (Compound 7e) | Panel of 60 human cancer cell lines | GI50 | <100 nM | [4] |
| Dihydrodioxin analog (Compound 3j) | Panel of 60 human cancer cell lines | GI50 | <100 nM | [4] |
Mechanism of Action: Anticancer Effects
The anticancer activity of these compounds appears to be mediated through multiple mechanisms. One prominent pathway involves the induction of endoplasmic reticulum (ER) stress-mediated apoptosis.[1][3] Furthermore, some analogs have been shown to inhibit tubulin polymerization, a critical process for cell division.[4] Molecular docking studies have also suggested the potential for these compounds to bind to the kinase domain of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2]
Experimental Protocols: Cytotoxicity Assays
MTT Assay for Cell Viability:
-
Cell Seeding: Cancer cell lines (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The concentration that inhibits 50% of cell growth (GI50) is calculated.[1]
SRB Assay for Cytotoxicity:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the compounds.
-
Cell Fixation: After the incubation period, cells are fixed with 10% trichloroacetic acid.
-
Staining: The fixed cells are stained with 0.4% sulforhodamine B (SRB) solution.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization and Measurement: The bound dye is solubilized with 10 mM Tris base solution, and the absorbance is read at 510 nm. The IC50 value is then determined.[2]
Anti-inflammatory Activity
The benzo[d][1][2]dioxole moiety is also found in compounds with significant anti-inflammatory properties. These compounds often target key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
Quantitative Data: Anti-inflammatory Activity
| Compound Class | Target | Activity Metric | Value | Reference |
| Benzodioxole-pyrazole hybrid (Compound 26) | COX-1 | IC50 | - | [5] |
| COX-2 | IC50 | - | [5] | |
| 5-LOX | IC50 | - | [5] | |
| Benzodioxole-pyrazole hybrid (Compound 11) | TNF-α production | % Inhibition | 85.19% | [5] |
| Benzodioxole-pyrazole hybrid (Compound 17) | TNF-α production | % Inhibition | 97.71% | [5] |
Mechanism of Action: Anti-inflammatory Effects
The anti-inflammatory actions of these analogs are primarily attributed to their ability to inhibit COX and LOX enzymes, which are responsible for the production of pro-inflammatory prostaglandins and leukotrienes.[5][6] Additionally, some analogs can suppress the production of the pro-inflammatory cytokine TNF-α.[5]
Experimental Protocols: Anti-inflammatory Assays
In Vitro COX and 5-LOX Inhibition Assay:
-
Enzyme Preparation: Purified COX-1, COX-2, and 5-LOX enzymes are used.
-
Substrate and Inhibitor Incubation: The enzymes are incubated with the test compounds at various concentrations, followed by the addition of the arachidonic acid substrate.
-
Product Measurement: The formation of prostaglandins (for COX) or leukotrienes (for 5-LOX) is quantified using appropriate methods, such as enzyme immunoassays (EIA) or chromatography.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is calculated.[5]
TNF-α Production Assay in LPS-stimulated Macrophages:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured.
-
Stimulation and Treatment: Cells are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds.
-
Cytokine Measurement: After a suitable incubation period, the concentration of TNF-α in the cell culture supernatant is measured using an ELISA kit.
-
Inhibition Calculation: The percentage inhibition of TNF-α production by the compound is calculated relative to the LPS-stimulated control.[5]
Antifungal Activity
Certain analogs of 3-(benzo[d][1][2]dioxol-5-yl)propanamide have demonstrated synergistic activity with existing antifungal drugs against resistant strains of Candida albicans.
Quantitative Data: Antifungal Synergistic Activity
| Compound | Concentration | Fluconazole MIC against Resistant C. albicans | Fold Enhancement | Reference |
| 3e | 1.0 µg/mL | 0.125-0.25 µg/mL (from 128.0 µg/mL) | 512-1024 | [7] |
Mechanism of Action: Antifungal Synergism
The precise mechanism of the synergistic antifungal effect is still under investigation, but it is hypothesized that these compounds may disrupt the fungal cell membrane or inhibit efflux pumps that are responsible for drug resistance.
Experimental Protocols: Antifungal Susceptibility Testing
Checkerboard Microdilution Assay:
-
Drug Preparation: Serial dilutions of fluconazole and the test compound are prepared.
-
Inoculum Preparation: A standardized inoculum of fluconazole-resistant Candida albicans is prepared.
-
Assay Setup: In a 96-well plate, the dilutions of fluconazole are added to the columns and the dilutions of the test compound are added to the rows, creating a matrix of concentrations. The fungal inoculum is then added to each well.
-
Incubation and Reading: The plate is incubated at 35°C for 24-48 hours. The minimum inhibitory concentration (MIC) of fluconazole alone and in combination with the test compound is determined by visual inspection or by measuring absorbance.
-
Synergy Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine if the interaction is synergistic, additive, indifferent, or antagonistic.[7]
Conclusion
The 5-(benzo[d]dioxol-5-yl)picolinic acid scaffold and its analogs represent a versatile platform for the development of new therapeutic agents. The diverse biological activities, including potent anticancer, anti-inflammatory, and antifungal synergistic effects, underscore the significant potential of this chemical class. The data and experimental protocols summarized in this guide provide a solid foundation for further investigation into the structure-activity relationships, mechanisms of action, and preclinical development of these promising compounds. Future research should focus on optimizing the potency and selectivity of these analogs for specific molecular targets to advance them towards clinical applications.
References
- 1. public.pensoft.net [public.pensoft.net]
- 2. Synthesis and anticancer activity of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives with molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 4. Dioxol and dihydrodioxin analogs of 2- and 3-phenylacetonitriles as potent anti-cancer agents with nanomolar activity against a variety of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzodioxole-Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents with COX-1,2/5-LOX Inhibition and Antioxidant Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and SAR study of 3-(benzo[d][1,3]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
5-(Benzo[d]dioxol-5-yl)picolinic acid as a protein degrader building block
An In-depth Technical Guide to Utilizing Novel Carboxylic Acids, such as 5-(Benzo[d]dioxol-5-yl)picolinic acid, as Building Blocks for Protein Degraders
Introduction to Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that harnesses the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that only block a protein's function, TPD offers the complete removal of the target protein, providing a more profound and sustained biological effect.[2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of TPD.[3][4] These heterobifunctional molecules consist of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4][5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][6]
This guide provides a technical overview for researchers and drug development professionals on how to evaluate and utilize novel carboxylic acid-containing molecules, exemplified by 5-(Benzo[d]dioxol-5-yl)picolinic acid, as building blocks for the synthesis of new protein degraders. While 5-(Benzo[d]dioxol-5-yl)picolinic acid is not a currently established E3 ligase ligand, this document will use it as a case study to outline the necessary principles and experimental workflows for assessing the potential of any new chemical entity in the PROTAC field.
The Role of Carboxylic Acids in PROTAC Design
Carboxylic acid moieties are versatile functional groups in the design and synthesis of PROTACs. They can serve two primary roles:
-
As a recognition motif for E3 ligases: The carboxylate group can form critical hydrogen bonds and ionic interactions within the ligand-binding pocket of an E3 ligase. For instance, the von Hippel-Lindau (VHL) E3 ligase ligands are characterized by a hydroxyproline motif where the carboxylic acid is essential for binding.
-
As a synthetic handle for linker attachment: A carboxylic acid provides a convenient point for chemical modification, allowing for the covalent attachment of a linker through robust and well-established amide bond formation reactions.[7] This flexibility is crucial for systematically varying linker length and composition to optimize the ternary complex formation and subsequent degradation.
Hypothetical Evaluation of 5-(Benzo[d]dioxol-5-yl)picolinic acid
As a Potential Novel E3 Ligase Ligand
The first step in evaluating a new molecule like 5-(Benzo[d]dioxol-5-yl)picolinic acid is to determine if it has any affinity for known E3 ligases. There are over 600 E3 ligases in humans, but only a handful have been successfully hijacked for TPD, including Cereblon (CRBN), VHL, MDM2, and IAPs.[1][2][8]
a) Hypothetical Signaling Pathway
The diagram below illustrates the general mechanism by which a novel E3 ligase ligand, as part of a PROTAC, would induce the degradation of a target protein.
Caption: General mechanism of targeted protein degradation by a PROTAC.
b) Experimental Workflow for E3 Ligase Binding
To assess the binding of a novel compound to E3 ligases, a systematic screening process is necessary.
Caption: Workflow for screening a novel compound for E3 ligase binding.
c) Representative Data Presentation
The results from the binding assays should be summarized in a clear and concise table.
| E3 Ligase | Binding Affinity (Kd, µM) | Assay Method |
| Cereblon (CRBN) | > 100 | SPR |
| Von Hippel-Lindau (VHL) | 85.3 | DSF |
| MDM2 | > 100 | SPR |
| cIAP1 | > 100 | DSF |
| DCAF15 | 25.1 | SPR |
| DCAF16 | > 100 | DSF |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. |
d) Experimental Protocol: Surface Plasmon Resonance (SPR)
This protocol provides a general framework for assessing the binding of a small molecule to a purified E3 ligase protein.
Objective: To determine the binding affinity (Kd) of 5-(Benzo[d]dioxol-5-yl)picolinic acid for a panel of E3 ligases.
Materials:
-
Purified recombinant E3 ligase proteins (e.g., CRBN, VHL)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
SPR running buffer (e.g., HBS-EP+)
-
Test compound: 5-(Benzo[d]dioxol-5-yl)picolinic acid dissolved in DMSO and diluted in running buffer
-
SPR instrument (e.g., Biacore)
Procedure:
-
Protein Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the purified E3 ligase protein (e.g., 50 µg/mL in an appropriate buffer) over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the protein to allow for background subtraction.
-
-
Binding Analysis:
-
Prepare a dilution series of the test compound in running buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Inject the different concentrations of the test compound over the protein and reference flow cells at a constant flow rate.
-
Allow for an association phase followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between injections if necessary, using a mild regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the protein-coupled flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
As a Linker with a Carboxylic Acid Handle
If the compound shows no significant binding to E3 ligases, its carboxylic acid group still makes it a valuable building block for incorporation into linkers.
a) General PROTAC Structure
The diagram below shows how 5-(Benzo[d]dioxol-5-yl)picolinic acid could be incorporated into a PROTAC, connecting an E3 ligase ligand to a POI ligand.
Caption: General structure of a PROTAC incorporating the novel building block.
b) Experimental Protocol: Amide Bond Formation
This protocol describes a standard method for coupling the carboxylic acid of the building block to an amine-functionalized linker or ligand.
Objective: To covalently link 5-(Benzo[d]dioxol-5-yl)picolinic acid to an amine-containing molecule.
Materials:
-
5-(Benzo[d]dioxol-5-yl)picolinic acid
-
Amine-functionalized linker or ligand (e.g., a PEG linker with a terminal amine)
-
Coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Reaction vessel and magnetic stirrer
Procedure:
-
Reaction Setup:
-
In a clean, dry reaction vessel, dissolve 5-(Benzo[d]dioxol-5-yl)picolinic acid (1.0 eq) in the anhydrous solvent.
-
Add the coupling reagent (e.g., HATU, 1.1 eq) and the organic base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
-
Coupling:
-
Add the amine-functionalized linker or ligand (1.0 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide-linked conjugate.
-
Conclusion
The field of targeted protein degradation is continuously evolving, with a growing need for novel E3 ligase ligands and versatile linker building blocks to expand the scope of degradable proteins.[2][8] While 5-(Benzo[d]dioxol-5-yl)picolinic acid is not a known protein degrader building block, it serves as a valuable model for outlining the systematic approach required to evaluate any new chemical entity for its potential in TPD. By employing the workflows, protocols, and data analysis frameworks described in this guide, researchers can effectively screen and incorporate novel carboxylic acids into their PROTAC design pipelines, ultimately accelerating the discovery of new therapeutics.
References
- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 3. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degrader Building Blocks | PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Protein Degrader Building Blocks [sigmaaldrich.com]
- 8. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 5-(Benzo[d]dioxol-5-yl)picolinic Acid Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of 5-(Benzo[d]dioxol-5-yl)picolinic acid and its interactions with potential protein targets. In the absence of extensive experimental data for this specific molecule, this document serves as a detailed roadmap for researchers to computationally investigate its pharmacodynamic and pharmacokinetic properties. The methodologies outlined herein are standard in the field of computer-aided drug design (CADD) and are presented with the intent to guide hypothesis-driven research and accelerate the drug discovery process.
Introduction to 5-(Benzo[d]dioxol-5-yl)picolinic Acid
5-(Benzo[d]dioxol-5-yl)picolinic acid is a small molecule featuring a picolinic acid moiety linked to a benzodioxole group. While specific biological targets for this exact compound are not extensively documented in publicly available literature, its structural motifs are present in molecules with known biological activities. For instance, the picolinic acid scaffold is found in a variety of therapeutic agents, and benzodioxole derivatives have been explored for numerous pharmacological applications. Notably, this compound is classified as a "Protein Degrader Building Block," suggesting its potential utility in the development of PROteolysis TArgeting Chimeras (PROTACs). Furthermore, a structurally related compound has been identified as a potent inhibitor of Bone marrow kinase in chromosome X (Bmx), a non-receptor tyrosine kinase. Given these preliminary insights, a systematic in silico evaluation is warranted to elucidate its potential protein interactions and therapeutic applications.
Proposed In Silico Modeling Workflow
The following workflow outlines a comprehensive computational strategy to investigate the interactions of 5-(Benzo[d]dioxol-5-yl)picolinic acid with potential protein targets.
Caption: A comprehensive workflow for the in silico investigation of a novel small molecule.
Experimental Protocols
Target Identification and Ligand Preparation
Objective: To identify potential protein targets for 5-(Benzo[d]dioxol-5-yl)picolinic acid and prepare its 3D structure for simulation.
Protocol:
-
Ligand Structure Generation:
-
Draw the 2D structure of 5-(Benzo[d]dioxol-5-yl)picolinic acid using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D conformation.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). The resulting structure should be saved in a standard format like .sdf or .mol2.
-
-
In Silico Target Prediction:
-
Utilize web-based servers and software that predict protein targets based on ligand structure similarity. Examples include SwissTargetPrediction, SuperPred, and PharmMapper.
-
These tools compare the input ligand to a database of known bioactive molecules and predict targets based on the principle that structurally similar molecules often bind to similar proteins.
-
Compile a list of predicted targets, prioritizing those with high confidence scores and relevance to disease pathways. Given the structural similarity to a known Bmx inhibitor, kinases should be a primary focus.
-
Molecular Docking
Objective: To predict the binding mode and affinity of 5-(Benzo[d]dioxol-5-yl)picolinic acid to its predicted protein targets.
Protocol:
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). If a crystal structure is unavailable, a homology model can be built using servers like SWISS-MODEL. For this example, we will consider Bmx kinase (PDB ID: 3SXR).
-
Prepare the protein using software such as AutoDockTools, Schrödinger's Protein Preparation Wizard, or MOE. This typically involves:
-
Removing water molecules and other non-essential ligands.
-
Adding hydrogen atoms.
-
Assigning protonation states to ionizable residues at a physiological pH.
-
Repairing any missing side chains or loops.
-
Minimizing the energy of the protein structure to relieve steric clashes.
-
-
-
Binding Site Definition:
-
Identify the binding site of the protein. If a co-crystallized ligand is present, the binding site can be defined based on its location.
-
Alternatively, binding site prediction algorithms (e.g., SiteMap, CASTp) can be used to identify potential pockets on the protein surface.
-
-
Docking Simulation:
-
Use molecular docking software such as AutoDock Vina, Glide, or GOLD to dock the prepared ligand into the defined binding site of the prepared protein.
-
The docking algorithm will sample a large number of possible conformations and orientations (poses) of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.
-
-
Pose Analysis:
-
Visualize the resulting docked poses and analyze the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) for the top-scoring poses.
-
Select the most plausible binding poses for further analysis based on scoring function values and visual inspection of interactions with key residues in the binding site.
-
Molecular Dynamics (MD) Simulation
Objective: To assess the stability of the protein-ligand complex and refine the binding mode obtained from molecular docking.
Protocol:
-
System Setup:
-
Use a molecular dynamics package like GROMACS, AMBER, or NAMD.
-
Place the docked protein-ligand complex in a simulation box of appropriate dimensions.
-
Solvate the system with a chosen water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation Protocol:
-
Perform energy minimization of the entire system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (constant number of particles, volume, and temperature) ensemble.
-
Equilibrate the system under the NPT (constant number of particles, pressure, and temperature) ensemble to ensure the system reaches the correct density.
-
Run a production MD simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to evaluate the stability of the protein-ligand complex. Key metrics include:
-
Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess conformational stability.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Analysis of protein-ligand hydrogen bonds and other interactions over time.
-
-
Binding Free Energy Calculation
Objective: To calculate the binding free energy of the protein-ligand complex for a more accurate estimation of binding affinity.
Protocol:
-
MM/PBSA and MM/GBSA Calculations:
-
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for estimating binding free energies.
-
These calculations are performed on snapshots extracted from the MD simulation trajectory.
-
The binding free energy is calculated as the sum of the changes in molecular mechanics energy, solvation free energy, and conformational entropy upon ligand binding.
-
In Silico ADMET Prediction
Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 5-(Benzo[d]dioxol-5-yl)picolinic acid.
Protocol:
-
ADMET Property Prediction:
-
Utilize online tools and software (e.g., SwissADME, admetSAR, pkCSM) to predict a range of physicochemical and pharmacokinetic properties.
-
These predictions are based on the 2D or 3D structure of the molecule and employ various models, including quantitative structure-activity relationship (QSAR) models.
-
Key properties to predict include:
-
Absorption: Oral bioavailability, Caco-2 permeability, P-glycoprotein substrate/inhibitor status.
-
Distribution: Blood-brain barrier permeability, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Ames test for mutagenicity, hERG inhibition for cardiotoxicity.
-
-
Data Presentation
Table 1: Predicted Protein Targets for 5-(Benzo[d]dioxol-5-yl)picolinic acid
| Target Name | Gene Name | Target Class | Prediction Score/Probability |
| Bone marrow kinase on chromosome X | BMX | Kinase | 0.85 |
| Epidermal growth factor receptor | EGFR | Kinase | 0.79 |
| Bruton's tyrosine kinase | BTK | Kinase | 0.75 |
| ... | ... | ... | ... |
| Note: This table presents hypothetical data for illustrative purposes. |
Table 2: Molecular Docking and Binding Free Energy Results
| Target Protein (PDB ID) | Docking Score (kcal/mol) | MM/GBSA ΔG_bind (kcal/mol) | MM/PBSA ΔG_bind (kcal/mol) |
| Bmx (3SXR) | -8.2 | -45.6 ± 3.2 | -38.9 ± 4.1 |
| EGFR (2GS2) | -7.5 | -39.1 ± 2.8 | -32.5 ± 3.5 |
| BTK (3GEN) | -7.9 | -42.8 ± 3.5 | -36.7 ± 4.3 |
| ... | ... | ... | ... |
| Note: This table presents hypothetical data for illustrative purposes. |
Table 3: Predicted ADMET Properties
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Oral Bioavailability | High | Good potential for oral administration |
| Caco-2 Permeability | High | Likely to be well-absorbed from the gut |
| P-gp Substrate | No | Low risk of efflux by P-glycoprotein |
| Distribution | ||
| BBB Permeability | No | Unlikely to cross the blood-brain barrier |
| Plasma Protein Binding | >90% | High binding to plasma proteins |
| Metabolism | ||
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP2C9 Inhibitor | No | |
| CYP2D6 Inhibitor | No | |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |
| Toxicity | ||
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity |
| Note: This table presents hypothetical data for illustrative purposes. |
Visualization of Signaling Pathways and Logical Relationships
Hypothetical Signaling Pathway Involvement
Given the potential inhibition of kinases like Bmx and EGFR, 5-(Benzo[d]dioxol-5-yl)picolinic acid could interfere with downstream signaling pathways crucial for cell proliferation and survival.
Caption: Hypothetical inhibition of EGFR and Bmx signaling by 5-(Benzo[d]dioxol-5-yl)picolinic acid.
Conclusion
This technical guide has outlined a comprehensive in silico strategy for the characterization of 5-(Benzo[d]dioxol-5-yl)picolinic acid. By following the proposed workflow of target prediction, molecular docking, molecular dynamics simulations, binding free energy calculations, and ADMET profiling, researchers can generate valuable hypotheses regarding the molecule's mechanism of action, potential therapeutic applications, and drug-like properties. The presented protocols and data templates provide a structured approach to guide future computational and experimental investigations into this and other novel chemical entities.
Methodological & Application
Application Notes and Protocols for PROTAC Development Using 5-(Benzo[d]dioxol-5-yl)picolinic acid
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional small molecule inhibitors.[1][2][3] Proteolysis-Targeting Chimeras (PROTACs) are a prominent class of TPD agents.[4] These heterobifunctional molecules are designed to simultaneously engage a target Protein of Interest (POI) and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex.[5][6][7] This proximity leads to the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[8]
A PROTAC molecule is comprised of three key components: a ligand for the POI, a ligand for an E3 ligase, and a linker connecting the two.[9] While ligands for E3 ligases like Cereblon (CRBN) and Von Hippel-Lindau (VHL) are widely used, the exploration of novel E3 ligase ligands is crucial for expanding the scope and selectivity of PROTACs.[6][10][11][12][13]
This document provides detailed application notes and protocols for the use of 5-(Benzo[d]dioxol-5-yl)picolinic acid as a novel, putative E3 ligase ligand for the development of PROTACs. For the purpose of these notes, we will hypothetically consider it as a novel ligand engaging the Cereblon (CRBN) E3 ligase and construct a PROTAC targeting the bromodomain-containing protein BRD4, a well-validated target in oncology.
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC involves hijacking the cell's ubiquitin-proteasome system. The PROTAC molecule acts as a bridge to form a ternary complex between the target protein and an E3 ligase, an event that does not naturally occur. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain is recognized by the 26S proteasome, which then unfolds and degrades the target protein. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
Synthesis of a BRD4-Targeting PROTAC
Herein, we describe the synthesis of a hypothetical PROTAC, BDP-JQ1-1 , which utilizes 5-(Benzo[d]dioxol-5-yl)picolinic acid as the E3 ligase ligand and JQ1, a known BRD4 inhibitor, as the target-binding ligand. A simple polyethylene glycol (PEG) linker is used to connect the two moieties.
Synthetic Scheme
The synthesis involves a two-step procedure:
-
Attachment of a linker to the E3 ligase ligand.
-
Coupling of the E3 ligand-linker intermediate with the target protein ligand.
Protocol: Synthesis of PROTAC BDP-JQ1-1
Materials:
-
5-(Benzo[d]dioxol-5-yl)picolinic acid
-
tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (Amine-PEG3-Boc)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
(+)-JQ1 acid (as the carboxylic acid derivative of JQ1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Standard purification supplies (Silica gel, solvents for chromatography)
Procedure:
-
Step 1: Synthesis of E3 Ligand-Linker Intermediate a. Dissolve 5-(Benzo[d]dioxol-5-yl)picolinic acid (1.0 eq) in dry DMF. b. Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature. c. Add Amine-PEG3-Boc (1.1 eq) to the reaction mixture. d. Stir the reaction at room temperature overnight. e. Monitor the reaction by LC-MS. Upon completion, dilute with ethyl acetate and wash with saturated NaHCO₃ and brine. f. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography to yield the Boc-protected E3 ligand-linker intermediate.
-
Step 2: Boc Deprotection a. Dissolve the purified intermediate from Step 1 in a 1:1 mixture of DCM and TFA. b. Stir at room temperature for 2 hours. c. Remove the solvent under reduced pressure to yield the crude amine-functionalized E3-linker as a TFA salt. Use this directly in the next step.
-
Step 3: Coupling to Target Ligand a. Dissolve (+)-JQ1 acid (1.0 eq) in dry DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes. c. Add the crude product from Step 2 (1.1 eq) to the mixture. d. Stir the reaction at room temperature overnight. e. Purify the final PROTAC BDP-JQ1-1 by preparative HPLC to obtain the final product. Confirm structure and purity by LC-MS and NMR.
Characterization of PROTAC BDP-JQ1-1
A comprehensive evaluation of a new PROTAC involves a series of biochemical and cellular assays to determine its binding affinity, ability to form a ternary complex, and its efficacy in inducing target protein degradation.
Hypothetical Performance Data
The following tables summarize hypothetical data for the characterization of BDP-JQ1-1.
Table 1: Biochemical and Cellular Activity of BDP-JQ1-1
| Parameter | Assay Type | Value |
|---|---|---|
| BRD4 Binding (Kd) | ITC | 120 nM |
| CRBN Binding (Kd) | SPR | 1.5 µM |
| Ternary Complex Cooperativity (α) | SPR | 3.5 |
| BRD4 Degradation (DC50) | Western Blot (24h) | 35 nM |
| Max Degradation (Dmax) | Western Blot (24h) | >90% |
| Cell Viability (IC50) | CCK-8 (72h, MV4-11 cells) | 55 nM |
Table 2: Comparison with Control Compounds
| Compound | Description | BRD4 DC50 (nM) | Cell Viability IC50 (nM) |
|---|---|---|---|
| BDP-JQ1-1 | PROTAC | 35 | 55 |
| JQ1 | BRD4 Inhibitor | No Degradation | 250 |
| 5-(Benzo[d]dioxol-5-yl)picolinic acid | E3 Ligand | No Degradation | >10 µM |
| BDP-JQ1-1 + MG132 (10 µM) | PROTAC + Proteasome Inhibitor | Degradation Rescued | 240 |
Experimental Protocols
Protocol: Target Protein Degradation by Western Blot
This protocol is used to determine the concentration-dependent degradation of the target protein (BRD4) after treatment with the PROTAC.
Procedure:
-
Cell Seeding: Plate MV4-11 cells in a 12-well plate at a density of 0.5 x 10⁶ cells/mL and allow them to acclimate.
-
Compound Treatment: Treat cells with a serial dilution of BDP-JQ1-1 (e.g., 1 µM to 0.1 nM) and a DMSO vehicle control for 24 hours.
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of total protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD4 (target) and β-actin (loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an ECL (chemiluminescence) detection reagent on an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the BRD4 signal to the β-actin signal. Calculate DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximal degradation) values.[14]
Protocol: Cell Viability Assay (CCK-8)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4][15][16]
Procedure:
-
Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.[17]
-
Compound Treatment: Add 10 µL of BDP-JQ1-1 at various concentrations (e.g., 10 µM to 0.1 nM) to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.[4][16]
-
Final Incubation: Incubate the plate for 2-4 hours until the vehicle control wells turn orange.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC₅₀ value by plotting the data using a non-linear regression curve fit.
Protocol: In Vitro Ubiquitination Assay
This assay confirms that the PROTAC induces ubiquitination of the target protein in the presence of the E3 ligase.[18][19][20]
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in an assay buffer:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant CRBN/DDB1 E3 ligase complex
-
Recombinant GST-tagged BRD4 (target protein)
-
Biotin-labeled Ubiquitin
-
ATP
-
BDP-JQ1-1 at the desired concentration (e.g., 1 µM) or DMSO control.
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: a. Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane. b. Block the membrane as described in Protocol 5.1. c. Probe the membrane with Streptavidin-HRP to detect biotin-ubiquitinated proteins. A high molecular weight smear corresponding to poly-ubiquitinated BRD4 should be visible. d. Alternatively, run a parallel blot and probe with an anti-GST or anti-BRD4 antibody to observe the shift in molecular weight of the target protein.
Experimental Workflow for PROTAC Evaluation
The development and validation of a novel PROTAC follows a logical and iterative workflow, starting from synthesis and culminating in detailed cellular characterization.
Conclusion
The use of novel E3 ligase ligands, such as the hypothetical application of 5-(Benzo[d]dioxol-5-yl)picolinic acid described here, is a key strategy for expanding the utility of PROTAC technology. The protocols and workflows outlined in this document provide a comprehensive framework for the synthesis, characterization, and validation of new PROTAC molecules. By systematically evaluating binary and ternary complex formation, target degradation, and cellular effects, researchers can effectively advance the development of novel protein degraders for therapeutic and research applications.
References
- 1. youtube.com [youtube.com]
- 2. Targeted Protein Degradation: An Important Tool for Drug Discovery for “Undruggable” Tumor Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein-Targeted Degradation Agents Based on Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 5. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Emerging Proteolysis-Targeting Strategies in Antimicrobial Drug Discovery | Encyclopedia MDPI [encyclopedia.pub]
- 9. Design, synthesis and antibacterial potential of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points | Semantic Scholar [semanticscholar.org]
- 12. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. apexbt.com [apexbt.com]
- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 18. Ubiquitination Assay - Profacgen [profacgen.com]
- 19. lifesensors.com [lifesensors.com]
- 20. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: 5-(Benzo[d]dioxol-5-yl)picolinic acid for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation (TPD)
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that only block a protein's function, TPD removes the entire protein, offering a more complete and sustained therapeutic effect.[1] One of the most prominent TPD approaches involves the use of Proteolysis Targeting Chimeras (PROTACs).[4][5][6]
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5][6][7] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI.[8] This polyubiquitination marks the POI for degradation by the proteasome.[5][8]
This document provides a framework for evaluating the potential of novel chemical matter, such as 5-(Benzo[d]dioxol-5-yl)picolinic acid, in the context of targeted protein degradation. The following sections will detail its hypothetical application, relevant experimental protocols, and data interpretation.
Hypothetical Application of 5-(Benzo[d]dioxol-5-yl)picolinic acid as a Novel E3 Ligase Ligand
While established E3 ligase ligands for popular E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL) are widely used, the discovery of new E3 ligase ligands is crucial for expanding the scope of TPD.[5][8][] For the purpose of these application notes, we will hypothesize that 5-(Benzo[d]dioxol-5-yl)picolinic acid is a novel, putative ligand for an E3 ubiquitin ligase. The subsequent protocols are designed to validate this hypothesis and characterize its utility in forming a functional PROTAC.
A hypothetical PROTAC, hereafter referred to as "PROTAC-X," will be used as an example. PROTAC-X is envisioned to comprise 5-(Benzo[d]dioxol-5-yl)picolinic acid as the E3 ligase-recruiting moiety, a linker, and a ligand for a specific protein of interest (e.g., a kinase or a bromodomain).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms and workflows relevant to the characterization of a novel PROTAC.
Figure 1: General mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.
References
- 1. Biologics-based degraders — an expanding toolkit for targeted-protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Session 5: Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Assays of 5-(Benzo[d]dioxol-5-yl)picolinic Acid Derivatives as Potential CFTR Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cell-based assays and detailed protocols for characterizing the biological activity of novel compounds, such as 5-(Benzo[d]dioxol-5-yl)picolinic acid derivatives, as potential modulators of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The protocols are designed for a research setting and are intended to guide the user through the process of evaluating compounds for their potential as either CFTR correctors or potentiators.
Introduction
Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[1][2] Therapeutic strategies often involve small molecules known as CFTR modulators, which are classified as either correctors or potentiators .[3][4] Correctors aim to rescue the trafficking of misfolded CFTR protein to the cell surface, while potentiators enhance the channel gating function of CFTR proteins that are already at the plasma membrane.[3][5]
The following protocols describe robust cell-based assays to identify and characterize the activity of 5-(Benzo[d]dioxol-5-yl)picolinic acid derivatives and other novel compounds as potential CFTR modulators.
Data Presentation: Summary of Expected Quantitative Data
The following table summarizes the types of quantitative data that can be generated from the described assays to evaluate the efficacy of a test compound, such as a 5-(Benzo[d]dioxol-5-yl)picolinic acid derivative.
| Assay Type | Parameter | Description | Example Value (Hypothetical) |
| Potentiator Assay (YFP-Halide Quenching) | EC50 | The concentration of the compound that elicits a half-maximal response in CFTR channel activity. | 250 nM |
| Emax | The maximum observed effect of the compound on CFTR channel activity, often expressed as a percentage of a known potentiator like VX-770 (Ivacaftor). | 95% of VX-770 response | |
| Corrector Assay (YFP-Halide Quenching) | EC50 | The concentration of the compound that results in 50% correction of the CFTR trafficking defect. | 1.5 µM |
| Emax | The maximum rescue of CFTR function, often expressed as a percentage of the response seen with a known corrector like VX-809 (Lumacaftor). | 80% of VX-809 response | |
| Ussing Chamber Electrophysiology | ΔIsc | Change in short-circuit current, directly measuring transepithelial chloride transport. | 50 µA/cm² |
| CFTR Maturation Assay (Western Blot) | Band C / (Band B + Band C) Ratio | The ratio of mature, complex-glycosylated CFTR (Band C) to immature, core-glycosylated CFTR (Band B), indicating improved protein processing. | 0.6 (compared to 0.1 in untreated F508del-CFTR cells) |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway and experimental workflows described in the protocols.
References
- 1. Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity [pubmed.ncbi.nlm.nih.gov]
- 3. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cff.org [cff.org]
- 5. Breakthrough Therapies: Cystic Fibrosis (CF) Potentiators and Correctors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 5-(Benzo[d]dioxol-5-yl)picolinic Acid Libraries as Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] By catalyzing the conversion of tryptophan to kynurenine, IDO1 plays a crucial role in creating an immunosuppressive microenvironment, which allows cancer cells to evade the immune system.[2][3] Consequently, the development of IDO1 inhibitors has emerged as a promising strategy in cancer immunotherapy.[4] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 5-(Benzo[d]dioxol-5-yl)picolinic acid libraries to identify novel IDO1 inhibitors. Both biochemical and cell-based screening assays are described to facilitate a comprehensive evaluation of library compounds.
Signaling Pathway
The IDO1 signaling pathway is initiated by inflammatory stimuli, such as interferon-gamma (IFN-γ), which upregulate IDO1 expression.[1] IDO1 then depletes tryptophan, an essential amino acid for T-cell proliferation, and produces kynurenine and its downstream metabolites. These metabolites actively suppress T-cell function and promote the generation of regulatory T-cells (Tregs), leading to immune tolerance that can be exploited by tumors.[2][5]
Caption: IDO1 Signaling Pathway.
Experimental Workflow
A typical high-throughput screening campaign for identifying novel IDO1 inhibitors from a 5-(Benzo[d]dioxol-5-yl)picolinic acid library involves a primary biochemical screen followed by a secondary cell-based assay for hit confirmation and characterization.
Caption: High-Throughput Screening Workflow.
Data Presentation
Table 1: Primary Biochemical Screen - Single-Point Inhibition Data
| Compound ID | Concentration (µM) | % Inhibition of IDO1 Activity |
| BDP-001 | 10 | 85.2 |
| BDP-002 | 10 | 12.5 |
| BDP-003 | 10 | 92.1 |
| ... | ... | ... |
| Epacadostat | 1 | 98.5 |
Table 2: Dose-Response Data for Primary Hits
| Compound ID | IC50 (µM) - Biochemical Assay |
| BDP-001 | 2.5 |
| BDP-003 | 0.8 |
| ... | ... |
| Epacadostat | 0.072 |
Table 3: Secondary Cell-Based Screen - Hit Confirmation
| Compound ID | IC50 (nM) - Cell-Based Assay |
| BDP-001 | 520 |
| BDP-003 | 150 |
| ... | ... |
| Epacadostat | 15.3 |
| BMS-986205 | 9.5 |
Experimental Protocols
Protocol 1: Primary High-Throughput Biochemical IDO1 Inhibition Assay
This assay measures the direct inhibition of recombinant human IDO1 enzyme activity by monitoring the production of N-formylkynurenine.
Materials:
-
Recombinant Human IDO1 Enzyme
-
IDO1 Assay Buffer (50 mM potassium phosphate buffer, pH 6.5, 20 mM ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase)
-
L-Tryptophan (Substrate)
-
Compound Library (in DMSO)
-
384-well, black, flat-bottom plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Plating: Dispense 100 nL of each library compound and control (e.g., Epacadostat) into the wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of recombinant human IDO1 enzyme solution (final concentration, e.g., 50 nM) in IDO1 Assay Buffer to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 10 µL of L-Tryptophan solution (final concentration, e.g., 200 µM) in IDO1 Assay Buffer to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination and Detection: Add 10 µL of a detection reagent that reacts with N-formylkynurenine to produce a fluorescent signal.[6]
-
Signal Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/510 nm).[6]
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive (no inhibitor) and negative (no enzyme) controls.
Protocol 2: Secondary High-Throughput Cell-Based IDO1 Inhibition Assay
This assay measures the inhibition of IDO1 activity in a cellular context by quantifying the amount of kynurenine secreted into the cell culture medium.[7][8]
Materials:
-
SKOV-3 ovarian cancer cell line (or other suitable IDO1-expressing cell line)[7]
-
Cell Culture Medium (e.g., McCoy's 5A with 10% FBS)
-
Interferon-gamma (IFN-γ)
-
L-Tryptophan
-
Compound Library (in DMSO)
-
384-well, clear, flat-bottom, tissue culture-treated plates
-
Reagent for kynurenine detection (e.g., p-dimethylaminobenzaldehyde)
-
Plate reader capable of absorbance measurement (480 nm)
Procedure:
-
Cell Seeding: Seed SKOV-3 cells into 384-well plates at a density of 5,000 cells/well in 40 µL of cell culture medium and incubate overnight.
-
IDO1 Induction: Add 5 µL of IFN-γ (final concentration, e.g., 100 ng/mL) to each well to induce IDO1 expression. Incubate for 48 hours.
-
Compound Addition: Add 5 µL of serially diluted library compounds or controls (e.g., Epacadostat, BMS-986205) to the wells.
-
Substrate Addition: Add 5 µL of L-Tryptophan (final concentration, e.g., 50 µM) to each well.
-
Incubation: Incubate the plate for 24-48 hours.
-
Kynurenine Detection:
-
Transfer 25 µL of the cell culture supernatant to a new 384-well plate.
-
Add 25 µL of 30% trichloroacetic acid to each well and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[9]
-
Add 25 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid) to each well.[9]
-
-
Signal Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 480 nm.[7]
-
Data Analysis: Generate dose-response curves and calculate the IC50 values for each compound.
Conclusion
The provided protocols and application notes offer a robust framework for the high-throughput screening of 5-(Benzo[d]dioxol-5-yl)picolinic acid libraries to identify novel IDO1 inhibitors. The combination of a primary biochemical screen for identifying direct enzyme inhibitors and a secondary cell-based assay for confirming cellular activity and potency provides a comprehensive approach for hit identification and validation in early-stage drug discovery.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 3. news-medical.net [news-medical.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. elisakits.co.uk [elisakits.co.uk]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell based functional assays for IDO1 inhibitor screening and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-(Benzo[d]dioxol-5-yl)picolinic acid in Cancer Cell Lines
Introduction
5-(Benzo[d]dioxol-5-yl)picolinic acid, a novel derivative of picolinic acid, has demonstrated selective cytotoxic activity against human non-small cell lung cancer (NSCLC) cells.[1] This compound, referred to as Compound 5 in a key study, induces apoptosis through a mechanism involving endoplasmic reticulum (ER) stress.[1] These application notes provide a summary of its effects on cancer cell lines, detailed experimental protocols for its evaluation, and a visualization of its proposed signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation
The cytotoxic effects of 5-(Benzo[d]dioxol-5-yl)picolinic acid have been evaluated in multiple cell lines. The following table summarizes the quantitative data on its half-maximal inhibitory concentration (IC50).
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| A549 | Non-Small Cell Lung Cancer | 99.93 | Active |
| MCF-7 | Breast Cancer | Not Active | Showed no significant activity |
| MCF10A | Non-tumorigenic breast epithelial cells | Not Active | Showed no significant activity |
| White Blood Cells | Normal Blood Cells | Not Active | Showed no significant activity |
Mechanism of Action
In A549 human non-small cell lung cancer cells, 5-(Benzo[d]dioxol-5-yl)picolinic acid induces apoptotic cell death.[1] The underlying mechanism is the induction of endoplasmic reticulum (ER) stress, which activates an atypical apoptotic pathway.[1] Key events in this pathway include the activation of caspase-4, an initiator caspase associated with ER stress, followed by the activation of the executioner caspase-3 and the initiator caspase-9.[1] Notably, this apoptotic signaling occurs without the release of cytochrome c from the mitochondria.[1] However, the compound does trigger the release of Smac/DIABLO from the mitochondria into the cytosol.[1] Furthermore, the treatment with this compound leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), a key indicator of ER stress.[1]
Caption: Proposed signaling pathway of 5-(Benzo[d]dioxol-5-yl)picolinic acid in A549 cells.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of 5-(Benzo[d]dioxol-5-yl)picolinic acid on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7) and a non-tumorigenic cell line (e.g., MCF10A)
-
5-(Benzo[d]dioxol-5-yl)picolinic acid
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of 5-(Benzo[d]dioxol-5-yl)picolinic acid in complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
DAPI Staining for Apoptotic Nuclei
This protocol is for visualizing nuclear fragmentation, a hallmark of apoptosis.
Materials:
-
A549 cells
-
5-(Benzo[d]dioxol-5-yl)picolinic acid
-
6-well plates with sterile coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) staining solution (1 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Seed A549 cells on sterile coverslips in 6-well plates and allow them to adhere overnight.
-
Treat the cells with 5-(Benzo[d]dioxol-5-yl)picolinic acid at its IC50 concentration for 24-48 hours. Include a vehicle control.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the cells with DAPI solution for 10 minutes in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides with a drop of mounting medium.
-
Visualize the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
DNA Fragmentation Assay (Agarose Gel Electrophoresis)
This protocol is to detect the characteristic ladder pattern of DNA fragmentation during apoptosis.
Materials:
-
A549 cells
-
5-(Benzo[d]dioxol-5-yl)picolinic acid
-
Cell lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
100% Ethanol and 70% Ethanol
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
1.5% Agarose gel with ethidium bromide
-
DNA loading dye
-
DNA ladder
Procedure:
-
Treat A549 cells with 5-(Benzo[d]dioxol-5-yl)picolinic acid at its IC50 concentration for 48 hours.
-
Harvest the cells and centrifuge at 1,000 x g for 5 minutes.
-
Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet high molecular weight DNA and cellular debris.
-
Transfer the supernatant containing fragmented DNA to a new tube.
-
Treat with RNase A at 37°C for 1 hour, followed by Proteinase K at 50°C for 2 hours.
-
Perform phenol:chloroform extraction to purify the DNA.
-
Precipitate the DNA with ethanol and wash with 70% ethanol.
-
Resuspend the DNA pellet in TE buffer.
-
Run the DNA samples on a 1.5% agarose gel.
-
Visualize the DNA fragments under UV light. A ladder-like pattern indicates apoptosis.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting the activation of caspases and ER stress markers.
Materials:
-
A549 cells
-
5-(Benzo[d]dioxol-5-yl)picolinic acid
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-caspase-3, anti-caspase-4, anti-caspase-9, anti-phospho-eIF2α, anti-Smac/DIABLO, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat A549 cells with 5-(Benzo[d]dioxol-5-yl)picolinic acid for the desired time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Detect the chemiluminescent signal using an imaging system. β-actin is typically used as a loading control.
Caption: General workflow for Western Blot analysis.
References
Application Notes and Protocols: Agonist Activity of Benzodioxole Derivatives on Auxin Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the agonist activity of novel 1,3-benzodioxole derivatives on auxin receptors, with a focus on the potent agonist K-10. The provided protocols and data are intended to guide researchers in the screening, characterization, and application of this chemical class for promoting plant growth, particularly root development.
Introduction
Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development. The discovery of synthetic auxin analogs has been instrumental in agricultural and horticultural practices. Recently, a series of N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio) acetamides (K-1 to K-22) has been identified as a promising new class of auxin receptor agonists.[1][2][3][4] This series was developed through computer-aided drug design and has demonstrated significant potential as root growth promoters.[1][2][3]
One derivative, designated K-10, has shown exceptional activity, surpassing that of the commonly used synthetic auxin, 1-naphthylacetic acid (NAA).[1][3][4] Mechanistic studies have confirmed that K-10 functions by binding to the auxin receptor TIR1 (Transport Inhibitor Response 1), initiating downstream auxin signaling pathways.[1][3][4][5] This document details the experimental data, protocols, and signaling pathways associated with these novel benzodioxole derivatives.
Data Presentation
The following table summarizes the quantitative data for the lead compound K-10 in comparison to the synthetic auxin NAA.
| Compound | Parameter | Value | Plant Species |
| K-10 | Binding Energy with TIR1 | -8.62 kJ mol⁻¹ | Arabidopsis thaliana |
| NAA | Binding Energy with TIR1 | -7.67 kJ mol⁻¹ | Arabidopsis thaliana |
| K-10 | Root Primordia Number | 3.2 | Arabidopsis thaliana |
| NAA | Root Primordia Number | 2.6 | Arabidopsis thaliana |
| DMSO (Control) | Root Primordia Number | 1.5 | Arabidopsis thaliana |
Signaling Pathway
The agonist activity of benzodioxole derivatives like K-10 on the auxin receptor TIR1 initiates a signaling cascade that leads to changes in gene expression and ultimately promotes root growth. The following diagram illustrates this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 3. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Efficacy Evaluation of 5-(Benzo[d]dioxol-5-yl)picolinic acid as a Component of a PROTAC
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeted Protein Degradation (TPD) is an emerging therapeutic modality that utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules composed of a ligand that binds to a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into proximity, PROTACs induce the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][3]
The compound 5-(Benzo[d]dioxol-5-yl)picolinic acid is classified as a "Protein Degrader Building Block," suggesting its potential utility as a component of a PROTAC, likely as a ligand for an E3 ligase. This document outlines a comprehensive experimental design to evaluate the efficacy of a hypothetical PROTAC, hereafter referred to as Compound-X , which incorporates 5-(Benzo[d]dioxol-5-yl)picolinic acid as its E3 ligase-binding moiety. For the purpose of this protocol, we will hypothesize that Compound-X is designed to target the Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology.
These application notes provide a detailed workflow, experimental protocols, and data presentation formats to guide researchers in the systematic evaluation of Compound-X's efficacy from in vitro characterization to in vivo validation.
Proposed Signaling Pathway for Compound-X
The mechanism of action for Compound-X follows the canonical PROTAC pathway. It facilitates the formation of a ternary complex between the target protein (BRD4) and an E3 ubiquitin ligase, leading to the ubiquitination and proteasomal degradation of BRD4.
Caption: PROTAC-mediated degradation of BRD4 by Compound-X.
Experimental Design and Workflow
A phased approach is recommended to systematically evaluate the efficacy of Compound-X. The workflow progresses from initial cell-based screening to detailed mechanistic studies and finally to in vivo validation.
Caption: Phased experimental workflow for Compound-X evaluation.
Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
Objective: To determine the cytotoxic or anti-proliferative effect of Compound-X on cancer cells and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line expressing BRD4 (e.g., MCF-7, MV-4-11).
-
Compound-X, dissolved in DMSO.
-
96-well clear-bottom, white-walled plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).[4]
-
Luminometer plate reader.
-
Standard cell culture medium and reagents.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a serial dilution of Compound-X (e.g., from 100 µM to 1 nM) in culture medium. Add 10 µL of the diluted compound to the respective wells. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.[4]
-
Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate IC50 values using non-linear regression analysis (log(inhibitor) vs. normalized response).
Protocol 2: Western Blot for BRD4 Degradation
Objective: To quantify the degradation of BRD4 protein in response to Compound-X treatment.
Materials:
-
Cancer cell line (e.g., MV-4-11).
-
Compound-X and a negative control (e.g., an inactive epimer).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of Compound-X (for DC50 determination) or with a fixed concentration for different time points (for time-course analysis).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[5]
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[6][7]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Re-probe the membrane with an anti-GAPDH antibody as a loading control. Quantify band intensities using densitometry software. Normalize BRD4 levels to the loading control and then to the vehicle control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximal degradation).
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To detect the formation of the BRD4-Compound-X-E3 ligase ternary complex.
Materials:
-
Cell line expressing endogenous or tagged BRD4 and the E3 ligase.
-
Compound-X, MG132 (proteasome inhibitor).
-
Gentle IP lysis buffer (e.g., non-denaturing).
-
Antibody for immunoprecipitation (e.g., anti-BRD4 or anti-tag).
-
Protein A/G magnetic beads.
-
Wash buffers and elution buffer.
-
Antibodies for Western blot detection (anti-BRD4, anti-E3 ligase).
Procedure:
-
Cell Treatment: Culture cells and treat with Compound-X and MG132 (to prevent degradation of the complex) for 2-4 hours. Include a vehicle control.
-
Cell Lysis: Lyse cells with a gentle, non-denaturing IP lysis buffer to preserve protein-protein interactions.[8]
-
Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.[8]
-
Immunoprecipitation: Add the anti-BRD4 antibody to the pre-cleared lysate and incubate for 4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.[9]
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by adding elution buffer or by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against BRD4 and the specific E3 ligase to confirm their co-precipitation.
Protocol 4: In Vitro Ubiquitination Assay
Objective: To demonstrate that Compound-X induces the ubiquitination of BRD4.
Materials:
-
Recombinant proteins: E1 activating enzyme, E2 conjugating enzyme, E3 ligase, BRD4.
-
Ubiquitin.
-
Compound-X.
-
SDS-PAGE and Western blot reagents.
-
Anti-BRD4 or anti-ubiquitin antibody.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following in order: ubiquitination buffer, ATP, ubiquitin, recombinant E1, E2, E3 ligase, and BRD4 substrate.[12]
-
Add Compound: Add Compound-X or vehicle (DMSO) to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for ubiquitination.
-
Reaction Termination: Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.[10]
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an anti-BRD4 antibody. A high-molecular-weight smear or ladder of bands above the unmodified BRD4 band indicates poly-ubiquitination. Alternatively, probe with an anti-ubiquitin antibody.
Protocol 5: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of Compound-X in a preclinical animal model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG).
-
Cancer cell line for implantation (e.g., MV-4-11).
-
Matrigel (optional).
-
Compound-X formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.[13]
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, Compound-X at different dose levels).
-
Treatment: Administer Compound-X and vehicle according to the planned schedule (e.g., daily, via oral gavage or intraperitoneal injection).
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. Monitor the overall health of the animals.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blot for BRD4 levels).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Analyze statistical significance between groups.
Data Presentation
Table 1: In Vitro Cell Viability of Compound-X in Cancer Cell Lines
| Cell Line | Target Expression | Compound-X IC50 (nM) | Negative Control IC50 (nM) |
| MV-4-11 (AML) | High BRD4 | 15.2 ± 2.1 | > 10,000 |
| MCF-7 (Breast) | Moderate BRD4 | 89.5 ± 7.8 | > 10,000 |
| A549 (Lung) | Low BRD4 | 1,250 ± 110 | > 10,000 |
Table 2: BRD4 Degradation Potency of Compound-X in MV-4-11 Cells (24h Treatment)
| Parameter | Value |
| DC50 (nM) | 8.5 ± 1.5 |
| Dmax (%) | 95 ± 3 |
Table 3: In Vivo Efficacy of Compound-X in MV-4-11 Xenograft Model
| Treatment Group | Dose (mg/kg, daily) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle | - | 1540 ± 210 | - |
| Compound-X | 10 | 830 ± 150 | 46 |
| Compound-X | 30 | 350 ± 95 | 77** |
| p < 0.05, **p < 0.01 compared to vehicle control. |
Logical Relationships for Data Interpretation
The following diagram illustrates the logical connections between experimental outcomes, guiding the decision-making process for advancing a PROTAC candidate.
Caption: Decision-making logic for Compound-X development.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 13. blog.crownbio.com [blog.crownbio.com]
Troubleshooting & Optimization
Overcoming solubility issues with 5-(Benzo[d]dioxol-5-yl)picolinic acid
Welcome to the technical support center for 5-(Benzo[d]dioxol-5-yl)picolinic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a primary focus on addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving 5-(Benzo[d]dioxol-5-yl)picolinic acid in aqueous solutions. Why is this happening?
A1: 5-(Benzo[d]dioxol-5-yl)picolinic acid is a carboxylic acid with a significant hydrophobic benzodioxole moiety. This chemical structure contributes to its limited solubility in neutral aqueous solutions. The picolinic acid portion provides some polarity, but the larger, nonpolar ring system can lead to poor solvation in water.
Q2: What are the initial recommended solvents to try for solubilizing this compound?
A2: For initial attempts, it is advisable to start with common organic solvents. Based on the behavior of similar carboxylic acids, solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and ethanol are good starting points. Picolinic acid, a related compound, shows good solubility in water and moderate solubility in ethanol[1][2]. However, the addition of the benzodioxole group to the structure of 5-(Benzo[d]dioxol-5-yl)picolinic acid likely reduces its aqueous solubility compared to picolinic acid.
Q3: Can I improve the aqueous solubility of 5-(Benzo[d]dioxol-5-yl)picolinic acid by adjusting the pH?
A3: Yes, pH modification is a highly effective strategy for solubilizing carboxylic acids[3]. By increasing the pH of the aqueous solution with a base (e.g., sodium hydroxide, potassium hydroxide), you can deprotonate the carboxylic acid group to form a more soluble salt. A general recommendation is to adjust the pH to be at least 2 units above the pKa of the carboxylic acid.
Q4: Are there other methods to enhance the solubility of this compound for in vitro or in vivo studies?
A4: Absolutely. Several formulation strategies can be employed to improve the solubility of poorly soluble compounds like 5-(Benzo[d]dioxol-5-yl)picolinic acid. These include the use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations[3][4][5][6]. The choice of method will depend on the specific requirements of your experiment.
Troubleshooting Guides
Issue: Compound precipitates out of solution upon dilution with aqueous buffer.
This is a common issue when a compound dissolved in a high concentration of an organic solvent (like DMSO) is diluted into an aqueous buffer for biological assays.
Troubleshooting Steps:
-
Reduce the initial concentration: Lower the concentration of your stock solution in the organic solvent.
-
Optimize the final solvent concentration: Determine the maximum tolerable percentage of the organic co-solvent in your final aqueous solution that keeps the compound dissolved.
-
Use a different solubilization method: Consider preparing a salt form of the compound or using a formulation approach like cyclodextrins to improve aqueous compatibility.
-
Employ sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate and create a more stable suspension.
Issue: Low bioavailability observed in animal studies.
Poor aqueous solubility is a major contributor to low oral bioavailability[3][6].
Troubleshooting Steps:
-
Particle size reduction: Micronization or nanonization can increase the surface area of the solid compound, which can improve the dissolution rate[3][7].
-
Formulation as a salt: Converting the carboxylic acid to a more soluble salt form can significantly enhance dissolution and absorption[5][8].
-
Lipid-based formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form in the gastrointestinal tract[3][4][5].
-
Amorphous solid dispersions: Creating a solid dispersion of the compound in a polymer matrix can maintain the drug in a higher-energy amorphous state, leading to improved solubility and dissolution[5].
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
Objective: To determine the aqueous solubility of 5-(Benzo[d]dioxol-5-yl)picolinic acid at different pH values.
Materials:
-
5-(Benzo[d]dioxol-5-yl)picolinic acid
-
Phosphate buffered saline (PBS) at various pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0)
-
0.1 M NaOH and 0.1 M HCl for pH adjustment
-
Vortex mixer
-
Incubator/shaker
-
HPLC with a suitable column and UV detector
Methodology:
-
Prepare a series of saturated solutions by adding an excess amount of 5-(Benzo[d]dioxol-5-yl)picolinic acid to each PBS buffer of a specific pH in separate vials.
-
Vortex the vials vigorously for 2 minutes.
-
Incubate the vials at a constant temperature (e.g., 25°C or 37°C) with constant shaking for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound by a validated HPLC method.
Protocol 2: Co-Solvent Solubility Evaluation
Objective: To assess the solubility of 5-(Benzo[d]dioxol-5-yl)picolinic acid in various co-solvent systems.
Materials:
-
5-(Benzo[d]dioxol-5-yl)picolinic acid
-
Water (HPLC grade)
-
Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400), DMSO
-
Vortex mixer
-
Spectrophotometer or HPLC
Methodology:
-
Prepare a series of co-solvent/water mixtures at different ratios (e.g., 10%, 20%, 50%, 80% v/v co-solvent in water).
-
Create saturated solutions by adding an excess of the compound to each co-solvent mixture.
-
Follow steps 2-6 from the pH-Dependent Solubility Assessment protocol to determine the concentration of the dissolved compound in each co-solvent system.
Data Presentation
Table 1: Hypothetical pH-Dependent Solubility of 5-(Benzo[d]dioxol-5-yl)picolinic acid
| pH | Solubility (µg/mL) |
| 5.0 | < 1 |
| 6.0 | 5 |
| 7.0 | 50 |
| 7.4 | 150 |
| 8.0 | > 500 |
Table 2: Hypothetical Solubility in Common Co-Solvent Systems at 25°C
| Co-Solvent System (v/v) | Solubility (mg/mL) |
| 100% Water | < 0.01 |
| 50% Ethanol / 50% Water | 0.5 |
| 50% PEG 400 / 50% Water | 1.2 |
| 100% Ethanol | 2.5 |
| 100% DMSO | > 50 |
Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: The relationship between pH and solubility.
Caption: Overview of formulation strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. researchgate.net [researchgate.net]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Optimizing reaction conditions for 5-(Benzo[d]dioxol-5-yl)picolinic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-(Benzo[d]dioxol-5-yl)picolinic acid, a valuable building block for researchers in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-(Benzo[d]dioxol-5-yl)picolinic acid?
A1: The most prevalent and effective method is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a 5-halopicolinic acid derivative (typically 5-bromopicolinic acid) with (benzo[d][1][2]dioxol-5-yl)boronic acid in the presence of a palladium catalyst, a base, and a suitable solvent.
Q2: Which starting materials are required for the Suzuki-Miyaura coupling reaction?
A2: The key starting materials are:
-
5-Bromopicolinic acid or its ester derivative: The bromo-substituted pyridine ring acts as the electrophile.
-
(Benzo[d][1][2]dioxol-5-yl)boronic acid or its pinacol ester: This serves as the nucleophilic coupling partner.
-
Palladium catalyst: Essential for facilitating the cross-coupling reaction.
-
Base: Required to activate the boronic acid and neutralize acidic byproducts.
-
Solvent: Provides the medium for the reaction.
Q3: What are the typical yields for this synthesis?
A3: Yields can vary significantly depending on the specific reaction conditions. With optimized protocols, yields can range from moderate to excellent (33-89%).[3] The choice of catalyst, ligand, base, and solvent are all critical factors influencing the final yield.
Q4: How can I purify the final product?
A4: Purification of 5-(Benzo[d]dioxol-5-yl)picolinic acid typically involves the following steps:
-
After the reaction is complete, the mixture is often filtered through a pad of silica gel to remove the palladium catalyst.[4]
-
The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
-
Alternatively, column chromatography on silica gel can be employed for more challenging purifications.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution | Explanation |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more air-stable. | Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture, leading to deactivation. |
| Inefficient Base | Switch to a different base. Cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) are often effective. For anhydrous reactions with K3PO4, adding a small amount of water (around 5 equivalents) can be beneficial. | The choice of base is crucial for the transmetalation step. The optimal base can depend on the specific substrates and solvent system. |
| Poor Solvent Choice | Try a different solvent or a solvent mixture. 1,4-Dioxane, THF, and toluene are commonly used. A mixture of an organic solvent and water is often employed.[5] | The solvent affects the solubility of the reactants and the stability of the catalytic species. |
| Low Reaction Temperature | Increase the reaction temperature. Suzuki couplings often require heating, typically in the range of 80-110 °C.[4] | Higher temperatures can increase the rate of reaction, particularly the oxidative addition and reductive elimination steps. |
| Decomposition of Boronic Acid | Use a freshly opened bottle of boronic acid or a more stable boronic ester derivative (e.g., a pinacol ester). | Boronic acids can be prone to decomposition, especially when heated or in the presence of water.[2] |
Issue 2: Presence of Significant Side Products
| Side Product | Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid | Oxygen contamination in the reaction mixture. | Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) before adding the catalyst.[2] |
| Dehalogenation of 5-Bromopicolinic Acid | The palladium complex may be reacting with the solvent or base to form a hydride species. | Choose a solvent less prone to decomposition. Ensure the base is of high purity.[2] |
| Protodeboronation | The boronic acid is reacting with protons in the reaction mixture before it can transmetalate to the palladium center. | Use a non-protic solvent and a strong, non-nucleophilic base. |
Data Presentation
Table 1: Effect of Catalyst on Suzuki-Miyaura Coupling Yield
| Catalyst | Ligand | Yield (%) | Reference |
| Pd(PPh3)4 | PPh3 | Trace | [3] |
| Pd(OAc)2 | - | 0 | [3] |
| PdCl2(PPh3)2 | PPh3 | 55 | [3] |
| Pd2(dba)3 | - | Low | [3] |
Table 2: Influence of Solvent on Reaction Yield
| Solvent | Yield (%) | Reference |
| Toluene | Not Detected | [3] |
| Benzene | Not Detected | [3] |
| Dichloromethane | Not Detected | [3] |
| Acetonitrile | 30 | [3] |
| Tetrahydrofuran | Moderate | [3] |
| 1,4-Dioxane | 59 | [3] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add 5-bromopicolinic acid (1 equivalent), (benzo[d][1][2]dioxol-5-yl)boronic acid (1.1-1.5 equivalents), and the chosen base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
In a separate vial, weigh the palladium catalyst and ligand (if applicable) and add them to the reaction flask under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of celite or silica gel to remove the catalyst.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of 5-(Benzo[d]dioxol-5-yl)picolinic acid.
Caption: Troubleshooting decision tree for low or no product yield.
References
- 1. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting PROTAC assays with 5-(Benzo[d]dioxol-5-yl)picolinic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTACs in their experiments, with a focus on challenges that may arise when employing novel chemical moieties such as 5-(Benzo[d]dioxol-5-yl)picolinic acid in PROTAC design.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during PROTAC assays, from initial characterization to cellular degradation experiments.
Q1: My PROTAC, synthesized using 5-(Benzo[d]dioxol-5-yl)picolinic acid as a linker component, shows poor solubility in my assay buffer. How can I address this?
A1: Poor solubility is a common challenge for PROTACs due to their high molecular weight and often lipophilic nature. The inclusion of a rigid, aromatic structure like 5-(Benzo[d]dioxol-5-yl)picolinic acid might contribute to this.
Troubleshooting Steps:
-
Solvent Optimization: Test the solubility of your PROTAC in a range of biocompatible solvents (e.g., DMSO, ethanol) and determine the maximum tolerable concentration of the solvent in your assay.
-
Buffer Additives: The inclusion of solubilizing agents in your buffer, such as cyclodextrins or a low percentage of non-ionic detergents (e.g., Tween-20, Pluronic F-68), can improve the solubility of hydrophobic compounds.
-
pH Adjustment: Evaluate the effect of pH on the solubility of your PROTAC, as ionizable groups can significantly influence solubility.
-
Linker Modification: If solubility issues persist and hinder biological evaluation, consider synthesizing analogs with more hydrophilic linkers, such as those incorporating polyethylene glycol (PEG) chains.[1][][3]
Q2: I am not observing significant degradation of my target protein by Western Blot. What are the potential causes and how can I troubleshoot this?
A2: Lack of target degradation is a frequent endpoint observation that can stem from multiple upstream failures in the PROTAC mechanism of action.[4][5][6]
Here is a logical workflow to diagnose the issue:
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Linker (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Addressing off-target effects of 5-(Benzo[d]dioxol-5-yl)picolinic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential off-target effects of 5-(Benzo[d]dioxol-5-yl)picolinic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue 1: Unexpected Phenotypic Changes in Cellular Assays
You are observing unexpected cellular phenotypes that do not align with the hypothesized on-target effects of 5-(Benzo[d]dioxol-5-yl)picolinic acid.
Possible Cause: Off-target activity of the compound.
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Ensure the identity and purity of your 5-(Benzo[d]dioxol-5-yl)picolinic acid stock. Impurities can lead to confounding results.
-
Perform Dose-Response Analysis: Atypical dose-response curves can indicate off-target effects.
-
Conduct a Broad Kinase Panel Screen: Picolinic acid derivatives have the potential to interact with ATP-binding sites of kinases. A kinase screen can identify unintended enzymatic targets.[1][2][3]
-
Utilize a Cell-Based Off-Target Screen: Employ techniques like Off-Target Screening Cell Microarray Analysis (OTSCMA) to identify binding to unintended cell surface or secreted proteins.[4]
Table 1: Example Kinase Selectivity Profiling Data
| Kinase Target | IC50 (nM) for 5-(Benzo[d]dioxol-5-yl)picolinic acid |
| Hypothesized Target Kinase X | 50 |
| Off-Target Kinase A | 500 |
| Off-Target Kinase B | 1200 |
| Off-Target Kinase C | >10,000 |
This table illustrates how to present quantitative data from a kinase selectivity screen, comparing the potency against the intended target with potential off-target kinases.
Issue 2: Discrepancy Between In Vitro and In Vivo Results
The in vitro potency of 5-(Benzo[d]dioxol-5-yl)picolinic acid does not translate to the expected efficacy or phenotype in in vivo models.
Possible Cause: In vivo off-target effects, poor pharmacokinetic properties, or metabolic liabilities.
Troubleshooting Steps:
-
In Silico Target Prediction: Use computational tools to predict potential off-target interactions based on the chemical structure of the compound.[5][6][7] This can provide a list of potential off-targets to investigate experimentally.
-
Phenotypic Screening in Model Organisms: Utilize model organisms to observe the overall effect of the compound and identify potential unexpected biological activities.[5]
-
Assess Metabolic Stability: The compound may be metabolized in vivo into active or inactive metabolites that could have different target profiles.
-
In Vivo Target Engagement Studies: Employ methods to directly measure the binding of the compound to its intended and potential off-targets in a living organism.[2]
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take to proactively assess the selectivity of 5-(Benzo[d]dioxol-5-yl)picolinic acid?
A1: A tiered approach is recommended. Start with in silico predictions to get a preliminary idea of potential off-targets.[6][7] Follow this with a broad in vitro screen, such as a kinase panel, against a diverse set of targets.[2][3] Finally, use cell-based assays to confirm any identified off-target interactions in a more biologically relevant context.[4][8]
Q2: My compound is showing activity against a related family of proteins, not just my primary target. How can I improve its selectivity?
A2: This is a common challenge in drug discovery. Rational drug design and medicinal chemistry efforts can be employed to modify the structure of 5-(Benzo[d]dioxol-5-yl)picolinic acid to enhance its specificity for the intended target while reducing its affinity for related off-targets.[5]
Q3: Are there any known general off-target liabilities associated with the picolinic acid scaffold?
A3: Picolinic acid and its derivatives are known to be chelating agents and can interact with metal ions, which could potentially affect the function of metalloenzymes.[9] Some studies have also shown that picolinic acid can affect cell growth and division.[9] It is important to consider these possibilities when evaluating the off-target profile of your compound.
Q4: How can I distinguish between off-target effects and general cellular toxicity?
A4: A key differentiator is the specificity of the observed effect. Off-target effects are typically mediated by interaction with a specific protein or pathway, while toxicity is often a more general effect on cell health. To distinguish between them, you can perform counter-screens with structurally related but inactive compounds. If the inactive compound does not produce the same phenotype, it is more likely an off-target effect of your active compound. Additionally, assays that measure general cell health, such as cell viability or apoptosis assays, can help to identify general toxicity.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using Differential Scanning Fluorimetry (DSF)
This protocol provides a method for rapidly assessing the binding of 5-(Benzo[d]dioxol-5-yl)picolinic acid to a panel of kinases.[1]
Materials:
-
Purified kinase proteins
-
SYPRO Orange dye
-
5-(Benzo[d]dioxol-5-yl)picolinic acid stock solution
-
Appropriate buffer
-
Real-time PCR instrument capable of performing a thermal melt
Methodology:
-
Prepare a master mix containing the kinase protein and buffer.
-
In a 96-well or 384-well plate, add the kinase master mix to each well.
-
Add varying concentrations of 5-(Benzo[d]dioxol-5-yl)picolinic acid to the wells. Include a DMSO control.
-
Add SYPRO Orange dye to each well.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument and run a thermal melt protocol, gradually increasing the temperature and monitoring the fluorescence of the SYPRO Orange dye.
-
Analyze the data to determine the melting temperature (Tm) of each kinase in the presence of different concentrations of the compound. An increase in Tm indicates binding of the compound to the kinase.
Protocol 2: Off-Target Screening using Cell Microarray Analysis (OTSCMA)
This protocol outlines a high-throughput method to identify off-target binding of 5-(Benzo[d]dioxol-5-yl)picolinic acid to a wide range of human proteins in a cellular context.[4]
Materials:
-
Cell microarray slides expressing a library of human proteins
-
Fluorescently labeled 5-(Benzo[d]dioxol-5-yl)picolinic acid or a suitable detection antibody
-
Blocking buffer
-
Wash buffer
-
Fluorescence microarray scanner
Methodology:
-
Block the cell microarray slides to prevent non-specific binding.
-
Incubate the slides with the fluorescently labeled 5-(Benzo[d]dioxol-5-yl)picolinic acid or the unlabeled compound followed by a labeled antibody.
-
Wash the slides extensively to remove unbound compound.
-
Scan the slides using a fluorescence microarray scanner to detect binding events.
-
Analyze the data to identify the proteins to which the compound binds, indicating potential off-targets.
Visualizations
Caption: Workflow for identifying and validating off-target effects.
Caption: On-target vs. Off-target signaling pathways.
References
- 1. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 9. Control of growth by picolinic acid: differential response of normal and transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the stability of 5-(Benzo[d]dioxol-5-yl)picolinic acid in solution
Welcome to the technical support center for 5-(Benzo[d]dioxol-5-yl)picolinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 5-(Benzo[d]dioxol-5-yl)picolinic acid in solution?
A1: The stability of 5-(Benzo[d]dioxol-5-yl)picolinic acid in solution can be influenced by several factors, including pH, solvent composition, temperature, light exposure, and the presence of oxidizing agents. As an aromatic carboxylic acid, it is susceptible to degradation under harsh acidic, basic, oxidative, and photolytic conditions.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemical structure (a picolinic acid derivative with a benzodioxole moiety), potential degradation pathways include:
-
Hydrolysis: The amide bond in the picolinic acid structure is generally stable, but extreme pH and high temperatures can promote hydrolysis.
-
Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation at elevated temperatures.[1][2][3]
-
Oxidation: The benzodioxole ring and the pyridine ring can be susceptible to oxidation, leading to ring-opening or the formation of N-oxides.
-
Photodegradation: Compounds with aromatic systems can be sensitive to light, leading to the formation of photodegradation products.[4]
Q3: What is the expected solubility profile of 5-(Benzo[d]dioxol-5-yl)picolinic acid?
A3: The solubility of this compound is expected to be highly pH-dependent. As a carboxylic acid, it will be more soluble in its ionized (deprotonated) form at higher pH values and less soluble in its neutral (protonated) form at lower pH values. The presence of the bulky benzodioxole group may result in lower aqueous solubility compared to the parent picolinic acid.
Troubleshooting Guides
Issue 1: Precipitation or Crystallization of the Compound in Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| pH is near the pKa of the compound, leading to low solubility of the neutral form. | Adjust the pH of the solution. For aqueous solutions, increase the pH to deprotonate the carboxylic acid and enhance solubility. A pH of 7.4 or higher is a good starting point. | The compound should dissolve completely as it converts to its more soluble salt form. |
| The chosen solvent has poor solvating power for the compound. | Change or add a co-solvent. Consider using a mixture of aqueous buffer and a water-miscible organic solvent like DMSO, DMF, or ethanol. | Improved solubility and prevention of precipitation. |
| The concentration of the compound exceeds its solubility limit in the given solvent system. | Decrease the concentration of the compound in the solution. | The compound remains in solution without precipitating. |
| The temperature of the solution is too low, reducing solubility. | Gently warm the solution while stirring. Ensure the temperature is not high enough to cause degradation. | Increased solubility and dissolution of the precipitate. |
Issue 2: Observed Degradation of the Compound Over Time
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis due to acidic or basic conditions. | Adjust the pH of the solution to a neutral range (pH 6-8). Use a suitable buffer system to maintain the pH. | Reduced rate of hydrolytic degradation, leading to improved stability. |
| Oxidative degradation from dissolved oxygen or peroxides. | 1. Degas the solvent before use by sparging with an inert gas (e.g., nitrogen or argon).2. Add an antioxidant to the solution (e.g., ascorbic acid, butylated hydroxytoluene). | Minimized oxidative degradation and a longer shelf-life of the solution. |
| Photodegradation from exposure to ambient or UV light. | 1. Prepare and store the solution in amber-colored vials or protect clear vials from light by wrapping them in aluminum foil.2. Minimize exposure to light during experiments. | Prevention of photodegradation and preservation of the compound's integrity. |
| Thermal degradation due to high storage or experimental temperatures. | Store the stock solution at a lower temperature (e.g., 2-8 °C or -20 °C). Avoid prolonged exposure to elevated temperatures during experiments. | Slower degradation kinetics and enhanced long-term stability. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and pathways for 5-(Benzo[d]dioxol-5-yl)picolinic acid. This is a crucial step in developing a stability-indicating analytical method.[1][5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of 5-(Benzo[d]dioxol-5-yl)picolinic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours in a sealed vial.
-
Photodegradation: Expose the stock solution in a clear vial to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6] A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV method (see Protocol 2).
-
Compare the chromatograms to identify degradation peaks and calculate the percentage of degradation.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing an HPLC method to quantify 5-(Benzo[d]dioxol-5-yl)picolinic acid and separate it from its degradation products.
1. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program (Example):
Time (min) % Mobile Phase B 0 20 15 80 20 80 21 20 | 25 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (a photodiode array detector is recommended).
-
Injection Volume: 10 µL.
2. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation peaks are well-resolved from the main compound peak.
Data Presentation
Table 1: Example Solubility Data for 5-(Benzo[d]dioxol-5-yl)picolinic Acid
| Solvent System | pH | Temperature (°C) | Approximate Solubility (mg/mL) |
| Water | 2.0 | 25 | < 0.1 |
| Water | 7.4 | 25 | 1.5 |
| Water | 9.0 | 25 | > 10 |
| 50% Ethanol in Water | 7.4 | 25 | 5.0 |
| 50% DMSO in Water | 7.4 | 25 | > 20 |
Note: This data is illustrative and should be experimentally determined.
Table 2: Example Stability Data from a Forced Degradation Study
| Stress Condition | Duration | Temperature (°C) | % Degradation | Number of Degradation Peaks |
| 0.1 M HCl | 24 h | 60 | 15.2 | 2 |
| 0.1 M NaOH | 24 h | 60 | 25.8 | 3 |
| 3% H₂O₂ | 24 h | RT | 18.5 | 2 |
| Heat | 48 h | 80 | 8.1 | 1 |
| Light | - | RT | 12.4 | 2 |
Note: This data is illustrative and will vary based on experimental conditions.
Visualizations
Caption: Troubleshooting workflow for precipitation issues.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics [scispace.com]
- 3. asianpubs.org [asianpubs.org]
- 4. (Open Access) Development of forced degradation and stability indicating studies of drugs-A review. (2014) | M Blessy | 846 Citations [scispace.com]
- 5. journals.ekb.eg [journals.ekb.eg]
- 6. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimizing Cell Permeability of 5-(Benzo[d]dioxol-5-yl)picolinic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cell permeability optimization of 5-(Benzo[d]dioxol-5-yl)picolinic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: My 5-(Benzo[d]dioxol-5-yl)picolinic acid derivative shows low cell permeability. What are the potential reasons?
A1: Low cell permeability of acidic compounds like picolinic acid derivatives is often attributed to several factors:
-
High Polarity: The presence of the carboxylic acid and nitrogen in the pyridine ring increases the polarity of the molecule, which can hinder its passage through the lipophilic cell membrane.
-
Ionization at Physiological pH: At a physiological pH of 7.4, the carboxylic acid group will be predominantly ionized, forming a negatively charged carboxylate. Charged species generally have poor passive diffusion across the lipid bilayer.[1]
-
Low Lipophilicity: The overall lipophilicity (logP/logD) of your compound might be too low to favor partitioning into the cell membrane.
-
Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump it out of the cell.[2]
Q2: How can I improve the cell permeability of my lead compound?
A2: Several strategies can be employed to enhance the permeability of your derivatives:
-
Prodrug Approach: Masking the polar carboxylic acid group by converting it into a more lipophilic and neutral ester or amide can significantly improve permeability. This "prodrug" is designed to be cleaved by intracellular enzymes, releasing the active carboxylic acid inside the cell. An amide-to-ester substitution is one such strategy.[3][4]
-
Structural Modification: Systematically modify the scaffold to increase lipophilicity. This could involve adding lipophilic groups to other parts of the molecule, but care must be taken not to negatively impact target engagement.
-
Formulation Strategies: For in vivo studies, formulation with permeation enhancers can be considered, although this is less relevant for optimizing the intrinsic permeability of the molecule itself.[5][6]
Q3: What is the ideal range for lipophilicity (logP/logD) for good cell permeability?
A3: While there is no universal "ideal" value, a general guideline for good passive permeability is a logD at pH 7.4 in the range of 1 to 3. Compounds with very high lipophilicity may suffer from poor aqueous solubility or get trapped within the cell membrane.
Q4: How do I determine if my compound is a substrate for efflux transporters?
A4: The Caco-2 permeability assay is the gold standard for this. By measuring the permeability in both directions (apical to basolateral, A-B, and basolateral to apical, B-A), you can calculate an efflux ratio (ER = Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 is a strong indication that your compound is a substrate for an efflux transporter.[2][7] This can be confirmed by running the assay in the presence of known efflux pump inhibitors like verapamil (for P-gp).[2]
Troubleshooting Guides
Issue 1: Low Permeability in PAMPA Assay
| Symptom | Possible Cause | Suggested Solution |
| Consistently low Papp values (<1 x 10-6 cm/s) for all derivatives. | High polarity/low lipophilicity of the chemical series. | 1. Synthesize Prodrugs: Prioritize the synthesis of ester or amide derivatives to mask the carboxylic acid. 2. Increase Lipophilicity: Introduce small, lipophilic substituents on the picolinic acid or benzodioxole ring. 3. Check pH of Buffers: Ensure the donor buffer pH is appropriate to favor the neutral form of the compound, if applicable to your experimental goals. |
| Papp values do not correlate with calculated logP/logD. | Compound instability or poor solubility in the assay buffer. | 1. Assess Compound Stability: Use LC-MS to check the stability of the compound in the assay buffer over the incubation period. 2. Measure Kinetic Solubility: Determine the solubility of your compounds in the assay buffer. If solubility is low, consider reducing the starting concentration. |
Issue 2: Inconsistent or Unreliable Caco-2 Assay Results
| Symptom | Possible Cause | Suggested Solution |
| High variability in Papp values between replicate wells for the same compound. | Compromised Caco-2 monolayer integrity. | 1. Monitor TEER: Regularly measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use wells with TEER values within the acceptable range for your lab (typically >300 Ω·cm²).[2] 2. Lucifer Yellow Co-dosing: Include a low-permeability marker like Lucifer Yellow to check for monolayer integrity in each well. High leakage of Lucifer Yellow indicates a compromised monolayer.[8] |
| Low mass balance (% recovery < 70%). | Compound binding to plasticware, accumulation in the cell monolayer, or metabolism. | 1. Include BSA: Add Bovine Serum Albumin (BSA) to the receiver buffer to reduce non-specific binding.[7] 2. Cell Lysates: At the end of the experiment, lyse the cells and analyze the lysate to quantify the amount of compound that has accumulated intracellularly. 3. Metabolite Screening: Analyze samples for potential metabolites using LC-MS/MS. |
| High efflux ratio (Papp(B-A) / Papp(A-B) > 2). | The compound is a substrate for active efflux transporters. | 1. Confirm with Inhibitors: Re-run the assay in the presence of specific efflux pump inhibitors (e.g., verapamil, fumitremorgin C) to see if the Papp(A-B) increases and the efflux ratio decreases.[2] 2. Structural Modification: Consider structural modifications to reduce recognition by efflux transporters. This can be a complex medicinal chemistry challenge. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures passive diffusion across an artificial lipid membrane and is a high-throughput method to estimate permeability.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds dissolved in DMSO
-
Reference compounds (high and low permeability controls)
-
Plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Coat Filter Plate: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well of the filter plate. Allow the solvent to evaporate.
-
Prepare Donor Solutions: Prepare the test and reference compounds in PBS at a final concentration of 10-50 µM. The final DMSO concentration should be <1%.
-
Start Assay: Add 150 µL of the donor solution to each well of the coated filter plate.
-
Assemble and Incubate: Carefully place the filter plate into the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor buffer. Incubate the plate assembly at room temperature for 4-18 hours.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Papp: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
Caco-2 Permeability Assay
This assay uses a monolayer of differentiated Caco-2 cells to model the intestinal epithelium and can assess both passive and active transport.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with permeable supports
-
Cell culture medium (e.g., DMEM with 20% FBS, non-essential amino acids, and antibiotics)[9]
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer, pH adjusted as needed
-
Test compounds and controls
-
TEER meter
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the permeable supports of the Transwell plates. Culture for 21-28 days to allow for differentiation into a polarized monolayer.[9]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values above the established threshold.
-
Prepare for Transport: Wash the monolayers with pre-warmed HBSS. Equilibrate the cells in HBSS for 30 minutes at 37°C.
-
Apical to Basolateral (A-B) Transport:
-
Add the test compound solution (in HBSS) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
-
Basolateral to Apical (B-A) Transport (for efflux):
-
Add the test compound solution to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).[9]
-
Sampling and Quantification: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze the concentration of the compound by LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp for both A-B and B-A directions. If applicable, calculate the efflux ratio.[7]
Data Presentation
Table 1: PAMPA Permeability Data for 5-(Benzo[d]dioxol-5-yl)picolinic Acid Derivatives Researchers should use this template to record their experimental data.
| Compound ID | Structure Modification | Papp (x 10-6 cm/s) | logD @ pH 7.4 (Calculated) |
| Lead-01 | (Parent Acid) | ||
| Deriv-01 | (Ester Prodrug) | ||
| Deriv-02 | (Amide Prodrug) | ||
| Deriv-03 | (Lipophilic Substituted) | ||
| Control-High | (e.g., Propranolol) | ||
| Control-Low | (e.g., Atenolol) |
Table 2: Caco-2 Permeability and Efflux Data for Selected Derivatives Researchers should use this template to record their experimental data.
| Compound ID | Papp (A-B) (x 10-6 cm/s) | Papp (B-A) (x 10-6 cm/s) | Efflux Ratio (ER) | % Recovery |
| Lead-01 | ||||
| Deriv-01 | ||||
| Control-High | ||||
| Control-Low | ||||
| Efflux Substrate |
Visualizations
Caption: High-level workflows for PAMPA and Caco-2 permeability assays.
Caption: The pH-partition hypothesis for carboxylic acid permeability.
Caption: A decision tree for troubleshooting low cell permeability results.
References
- 1. mdpi.com [mdpi.com]
- 2. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
Technical Support Center: 5-(Benzo[d]dioxol-5-yl)picolinic acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 5-(Benzo[d]dioxol-5-yl)picolinic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of 5-(Benzo[d]dioxol-5-yl)picolinic acid.
| Problem | Possible Cause | Recommended Solution |
| Low Purity After Initial Extraction | Incomplete removal of starting materials (e.g., boronic acid derivatives or halogenated precursors). | Optimize the pH of the aqueous layer during extraction to ensure the product is fully protonated or deprotonated for efficient partitioning. Consider a back-extraction step. |
| Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to break the emulsion. Alternatively, filter the emulsion through a pad of celite. | |
| Co-elution of Impurities During Column Chromatography | Inappropriate solvent system. | Perform thin-layer chromatography (TLC) with various solvent systems to identify an optimal mobile phase that provides good separation between the product and impurities. A gradient elution may be necessary. |
| Overloading of the column. | Reduce the amount of crude product loaded onto the column. The amount of silica gel should be at least 50-100 times the weight of the crude material. | |
| Poor Crystal Formation During Recrystallization | Incorrect solvent choice. | The ideal solvent should dissolve the compound at high temperatures but not at room temperature. Test a range of solvents of varying polarities. For picolinic acid derivatives, polar protic solvents like ethanol or water, or a mixture, can be effective. |
| Solution is too concentrated or too dilute. | If the solution is too concentrated, it may crash out of solution, trapping impurities. If too dilute, crystallization may not occur. Experiment with different concentrations. | |
| Rapid cooling. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals. | |
| Product Oiling Out During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling point solvent or a solvent pair. |
| Presence of impurities that lower the melting point. | Purify the crude product by another method, such as column chromatography, before attempting recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 5-(Benzo[d]dioxol-5-yl)picolinic acid, and what are the likely impurities?
A common synthetic approach is a Suzuki coupling reaction between a brominated picolinic acid ester and 3,4-methylenedioxyphenylboronic acid, followed by hydrolysis of the ester.
-
Diagram of a plausible synthetic pathway:
Caption: Plausible synthetic pathway for 5-(Benzo[d]dioxol-5-yl)picolinic acid.
-
Potential Impurities:
-
Unreacted starting materials: Methyl 5-bromopicolinate and 3,4-methylenedioxyphenylboronic acid.
-
Homocoupling byproducts of the boronic acid.
-
Palladium catalyst residues.
-
Partially hydrolyzed ester.
-
Q2: Which purification technique is most effective for removing palladium residues?
Palladium residues can often be removed by treating a solution of the crude product with a scavenger resin or by filtering the solution through a pad of activated carbon or celite. For significant contamination, column chromatography may be necessary.
Q3: What are some suitable solvent systems for column chromatography?
The choice of solvent system depends on the impurities present. A good starting point for picolinic acid derivatives is a mixture of a non-polar solvent and a polar solvent.
-
Typical Solvent Systems:
-
Hexane/Ethyl Acetate
-
Dichloromethane/Methanol
-
Toluene/Acetone
-
The polarity should be gradually increased to elute the more polar product while leaving less polar impurities on the column.
Q4: How can I best recrystallize 5-(Benzo[d]dioxol-5-yl)picolinic acid?
Recrystallization is a powerful technique for final purification. The choice of solvent is critical.
-
Solvent Selection Workflow:
Caption: Logical workflow for selecting a suitable recrystallization solvent.
-
Solubility Data for Picolinic Acid (as a reference):
| Solvent | Solubility at ~293 K (g/kg of solvent) |
| Water | ~862.5 |
| Ethanol | ~57.1 |
| Acetonitrile | ~17.0 |
This data for the parent picolinic acid suggests that for 5-(Benzo[d]dioxol-5-yl)picolinic acid, a less polar solvent than water, or a mixed solvent system (e.g., ethanol/water), might be a good starting point for recrystallization.
Experimental Protocols
General Extraction Protocol
-
Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.
-
To isolate the acidic product, adjust the pH of the aqueous layer to ~2-3 with 1M HCl.
-
Extract the acidified aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Column Chromatography Protocol
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack a column with the slurry.
-
Dissolve the crude product in a minimal amount of the appropriate solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, product-adsorbed silica onto the top of the packed column.
-
Begin elution with the least polar solvent system, collecting fractions.
-
Gradually increase the polarity of the eluent to elute the product.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization Protocol
-
Place the crude solid in a flask.
-
Add a small amount of the chosen solvent, and heat the mixture to the boiling point of the solvent with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
If the solution is colored, a small amount of activated carbon can be added, and the solution heated for a few minutes.
-
Filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated carbon.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
Mitigating cytotoxicity of 5-(Benzo[d]dioxol-5-yl)picolinic acid in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the in vitro cytotoxicity of 5-(Benzo[d]dioxol-5-yl)picolinic acid.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of 5-(Benzo[d]dioxol-5-yl)picolinic acid?
A1: The cytotoxic profile of 5-(Benzo[d]dioxol-5-yl)picolinic acid is not extensively documented in publicly available literature. As with many novel compounds, cytotoxicity can be cell-line dependent and influenced by experimental conditions such as compound concentration, exposure duration, and the specific assay used. It is recommended to perform a dose-response study to determine the IC50 value in your specific cell model.
Q2: Which in vitro cytotoxicity assays are recommended for this compound?
A2: A multi-assay approach is recommended to obtain a comprehensive understanding of the compound's cytotoxic mechanism. Commonly used assays include:
-
MTT or WST-1 assays: These colorimetric assays measure metabolic activity, which is often used as an indicator of cell viability.[1][2]
-
LDH release assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[3]
-
Trypan blue exclusion assay: This method distinguishes between viable and non-viable cells based on membrane permeability.[3]
-
Annexin V/Propidium Iodide (PI) staining: This flow cytometry-based assay can differentiate between apoptotic and necrotic cell death.
Q3: How can I prepare 5-(Benzo[d]dioxol-5-yl)picolinic acid for in vitro experiments?
A3: The solubility of the compound should be determined empirically. It is common to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute it to the final working concentrations in cell culture medium. Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity at low concentrations.
Possible Cause 1: High sensitivity of the cell line.
-
Solution: Consider using a less sensitive cell line or reducing the incubation time. Some cell lines are inherently more susceptible to chemical-induced stress.
Possible Cause 2: Contamination of the compound or solvent.
-
Solution: Verify the purity of your compound stock.[4] Use high-purity, sterile-filtered solvents. Prepare fresh dilutions for each experiment.
Possible Cause 3: Errors in concentration calculation or dilution.
-
Solution: Double-check all calculations and ensure accurate pipetting. Perform serial dilutions carefully.
Issue 2: Inconsistent or non-reproducible cytotoxicity results.
Possible Cause 1: Variability in cell seeding density.
-
Solution: Ensure a uniform cell number is seeded in each well. High variability in absorbance can result from inconsistent cell plating.[5] Use a cell counter for accurate cell quantification.
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: To minimize evaporation and temperature fluctuations that can cause edge effects, avoid using the outer wells of the plate for experimental samples. Fill the peripheral wells with sterile PBS or culture medium.
Possible Cause 3: Fluctuation in incubation conditions.
-
Solution: Maintain consistent temperature, humidity, and CO2 levels in the incubator.
Issue 3: Increase in absorbance/signal at higher compound concentrations in an MTT assay.
Possible Cause 1: Interference of the compound with the MTT reagent.
-
Solution: Some chemical compounds can directly reduce the MTT tetrazolium salt, leading to a false-positive signal.[6] To test for this, incubate the compound with MTT in cell-free medium and measure the absorbance.[6]
Possible Cause 2: Compound-induced changes in cellular metabolism.
-
Solution: The compound might be causing an increase in metabolic activity at certain concentrations as a stress response, which is not indicative of increased cell viability.[6] It is advisable to use a secondary cytotoxicity assay that measures a different cellular parameter, such as membrane integrity (e.g., LDH assay), to confirm the results.[2]
Quantitative Data Summary
As specific data for 5-(Benzo[d]dioxol-5-yl)picolinic acid is limited, the following table provides an illustrative example of how to present cytotoxicity data from a dose-response experiment.
| Cell Line | Incubation Time (hours) | IC50 (µM) | Assay Method |
| HEK293 | 24 | 75.2 | MTT |
| HeLa | 24 | 48.5 | MTT |
| A549 | 24 | 92.1 | MTT |
| HEK293 | 48 | 51.8 | LDH Release |
| HeLa | 48 | 33.7 | LDH Release |
| A549 | 48 | 68.4 | LDH Release |
Experimental Protocols
MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 5-(Benzo[d]dioxol-5-yl)picolinic acid in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.[5]
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[2]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Experimental Workflow for Assessing and Mitigating Cytotoxicity
Caption: Workflow for evaluating and mitigating in vitro cytotoxicity.
Hypothetical Signaling Pathway for Compound-Induced Apoptosis
Caption: A potential pathway for ROS-mediated apoptosis.
References
- 1. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-(Benzo[d]dioxol-5-yl)picolinic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 5-(Benzo[d]dioxol-5-yl)picolinic acid. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visualizations to assist in scaling up this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 5-(Benzo[d]dioxol-5-yl)picolinic acid on a laboratory scale?
A1: The most prevalent and versatile method for the synthesis of 5-(Benzo[d]dioxol-5-yl)picolinic acid is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a picolinic acid derivative (such as a 5-bromo or 5-chloropicolinate) with (benzo[d]dioxol-5-yl)boronic acid in the presence of a palladium catalyst and a base.
Q2: Can I use 5-bromopicolinic acid directly in the Suzuki-Miyaura coupling reaction?
A2: While direct coupling with 5-bromopicolinic acid is possible, it is often more efficient to use an ester derivative, such as methyl or ethyl 5-bromopicolinate. The esterification of the carboxylic acid can prevent potential side reactions and improve the solubility of the starting material in the reaction solvent. The ester can then be hydrolyzed to the desired carboxylic acid in a subsequent step.
Q3: What are the critical parameters to control for a successful scale-up of this synthesis?
A3: For a successful scale-up, critical parameters include efficient mixing, temperature control, inert atmosphere maintenance, and careful selection of catalyst and base. The choice of solvent also becomes crucial for managing reaction concentration and facilitating product isolation.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A small aliquot of the reaction mixture can be taken, worked up, and analyzed to determine the consumption of the starting materials and the formation of the product.
Q5: What is the expected purity of the final product, and what are the common impurities?
A5: With proper purification, the purity of 5-(Benzo[d]dioxol-5-yl)picolinic acid can be expected to be greater than 98%. Common impurities may include unreacted starting materials, homocoupled byproducts of the boronic acid, and residual palladium catalyst.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst | Ensure the palladium catalyst is not old or deactivated. Consider using a fresh batch or a different palladium source. |
| Insufficiently inert atmosphere | Thoroughly degas the solvent and reaction vessel with an inert gas (e.g., argon or nitrogen) to prevent oxygen from deactivating the catalyst. | |
| Inappropriate base | The choice of base is critical. Ensure the base is strong enough to facilitate the transmetalation step but not so strong as to cause decomposition of starting materials. Consider switching to a different base (e.g., from K₂CO₃ to Cs₂CO₃). | |
| Low reaction temperature | The reaction may require higher temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature while monitoring for any decomposition. | |
| Formation of Significant Byproducts | Homocoupling of the boronic acid | This can occur if the reaction conditions are too harsh or if the reaction is run for an extended period. Optimize the reaction time and temperature. Using a 1:1 stoichiometry of the coupling partners can also minimize this. |
| Protodeboronation of the boronic acid | This is the loss of the boronic acid group. Ensure the reaction mixture is not acidic and that the base is added appropriately. | |
| Difficulty in Product Isolation/Purification | Emulsion formation during workup | Add a small amount of brine or a different organic solvent to break the emulsion. |
| Co-elution of impurities during chromatography | Optimize the solvent system for column chromatography. A gradient elution may be necessary to separate the product from closely related impurities. | |
| Residual palladium in the final product | Treat the crude product with a palladium scavenger or perform multiple recrystallizations. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-(Benzo[d]dioxol-5-yl)picolinate via Suzuki-Miyaura Coupling
Materials:
-
Methyl 5-bromopicolinate
-
(Benzo[d]dioxol-5-yl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask, add methyl 5-bromopicolinate (1.0 eq), (benzo[d]dioxol-5-yl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure methyl 5-(benzo[d]dioxol-5-yl)picolinate.
Protocol 2: Hydrolysis of Methyl 5-(Benzo[d]dioxol-5-yl)picolinate
Materials:
-
Methyl 5-(benzo[d]dioxol-5-yl)picolinate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve methyl 5-(benzo[d]dioxol-5-yl)picolinate (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Add lithium hydroxide (1.5 eq) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with 1 M HCl.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 5-(Benzo[d]dioxol-5-yl)picolinic acid.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for Suzuki-Miyaura Coupling
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 85 |
| 2 | Pd(dppf)Cl₂ | - | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 3 | Pd(PPh₃)₄ | - | Na₂CO₃ | DMF | 110 | 24 | 78 |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 5-(Benzo[d]dioxol-5-yl)picolinic acid.
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Validation & Comparative
Comparing 5-(Benzo[d]dioxol-5-yl)picolinic acid with other E3 ligase ligands
A Comparative Guide to E3 Ligase Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the Ubiquitin-Proteasome System (UPS). A critical component of any PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1][2]
The choice of E3 ligase and its corresponding ligand is a crucial design consideration that can significantly impact a PROTAC's efficacy, selectivity, and pharmacokinetic properties. While over 600 E3 ligases are encoded in the human genome, a small handful have been predominantly exploited for PROTAC development, largely due to the availability of well-characterized, high-affinity small molecule ligands.[3][4]
This guide provides a comparative overview of the most commonly utilized E3 ligase ligands in PROTAC design. It aims to furnish researchers and drug development professionals with the necessary data and methodologies to make informed decisions in their TPD programs.
Regarding 5-(Benzo[d]dioxol-5-yl)picolinic acid:
An extensive search of scientific literature and public databases was conducted to gather information on 5-(Benzo[d]dioxol-5-yl)picolinic acid as an E3 ligase ligand. While this compound is available from some chemical suppliers as a "Protein Degrader Building Block," no published experimental data was found that characterizes its binding to a specific E3 ligase or its performance in a PROTAC construct.[5][6] Consequently, this guide will focus on a comparison of well-established E3 ligase ligands for which extensive experimental data is available.
Comparative Performance of Common E3 Ligase Ligands
The selection of an E3 ligase ligand is often guided by factors such as binding affinity, cell-type specific expression of the E3 ligase, and the desired physicochemical properties of the final PROTAC molecule. The most frequently recruited E3 ligases in PROTAC development are Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse double minute 2 homolog (MDM2), and cellular Inhibitor of Apoptosis Proteins (cIAPs).[3][7]
| E3 Ligase Target | Ligand Class | Representative Ligand(s) | Typical Binding Affinity (Kd/IC50) to E3 Ligase | Key Characteristics & Considerations |
| Cereblon (CRBN) | Glutarimide-based (IMiDs) | Thalidomide, Lenalidomide, Pomalidomide | ~250 nM (Thalidomide)[8] | Smaller, often imparts better drug-like properties. CRBN is primarily located in the nucleus.[4] |
| von Hippel-Lindau (VHL) | Hypoxia-inducible factor 1α (HIF-1α) mimetics | VH032 and derivatives | ~185 nM (VH-032)[9] | VHL is present in both the cytoplasm and nucleus. VHL ligands are generally larger than CRBN ligands.[4] |
| MDM2 | Nutlin-based | Nutlin-3a | ~90 nM[10] | MDM2 is the primary E3 ligase for the p53 tumor suppressor. Using an MDM2 ligand can have the dual effect of degrading the target protein and stabilizing p53.[7][10] |
| cIAP1 | SMAC mimetics | LCL161 derivatives, Bestatin | Variable | Can induce self-degradation of cIAP1, which has anti-apoptotic functions. This can be a desirable secondary effect in cancer therapies.[7] |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The fundamental mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein of interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: General mechanism of PROTAC-induced targeted protein degradation.
Workflow for E3 Ligase Ligand Evaluation
The process of identifying and validating a novel E3 ligase ligand for use in PROTAC development involves a series of biochemical, biophysical, and cell-based assays. This workflow ensures that the ligand has the desired binding characteristics and can function effectively within a cellular context to induce degradation.
Caption: A typical experimental workflow for validating a novel E3 ligase ligand.
Experimental Protocols
Below are generalized methodologies for key experiments used to characterize and compare E3 ligase ligands. Specific parameters will need to be optimized for each ligand-E3 ligase pair and cellular model.
E3 Ligase Binding Affinity Assay (Fluorescence Polarization - FP)
This protocol describes a competitive binding assay to determine the affinity of a test ligand for an E3 ligase.
-
Objective: To measure the IC50 value of a test ligand, which can be converted to a binding affinity constant (Ki).
-
Principle: The assay measures the change in polarization of a fluorescently labeled probe that binds to the E3 ligase. Unlabeled test ligands compete with the probe for binding, causing a decrease in polarization.
-
Materials:
-
Purified recombinant E3 ligase (e.g., VHL-ElonginB-ElonginC complex).
-
Fluorescently labeled probe with known affinity for the E3 ligase (e.g., a FAM-labeled HIF-1α peptide for VHL).
-
Test ligand (e.g., 5-(Benzo[d]dioxol-5-yl)picolinic acid or other novel compound).
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).
-
384-well, non-binding, black microplates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a serial dilution of the test ligand in assay buffer.
-
In each well of the microplate, add the E3 ligase at a constant concentration (typically at or below the Kd of the probe).
-
Add the fluorescent probe at a constant concentration (e.g., 1-5 nM).
-
Add the serially diluted test ligand. Include controls for no inhibition (vehicle only) and maximal inhibition (high concentration of a known binder).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Plot the polarization values against the logarithm of the test ligand concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Protein Degradation Assay (In-Cell ELISA)
This protocol provides a high-throughput method to quantify the degradation of a target protein in cells treated with a PROTAC.[11]
-
Objective: To determine the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (maximum percentage of degradation) for a PROTAC.
-
Principle: Cells are cultured in microplates, treated with the PROTAC, and then fixed. The target protein is detected using a specific primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A colorimetric substrate is added, and the resulting signal is proportional to the amount of target protein.[11]
-
Materials:
-
Cell line expressing the protein of interest and the relevant E3 ligase.
-
PROTAC molecule incorporating the E3 ligase ligand to be tested.
-
Cell culture medium and supplements.
-
96-well or 384-well tissue culture treated plates.
-
Fixing solution (e.g., 4% paraformaldehyde in PBS).
-
Quenching solution (e.g., 1% H2O2 in PBS with 0.1% Triton X-100).
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100).
-
Primary antibody specific to the protein of interest.
-
HRP-conjugated secondary antibody.
-
TMB substrate and stop solution.[11]
-
Plate reader capable of measuring absorbance.
-
-
Procedure:
-
Seed cells into the microplate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of the PROTAC molecule in cell culture medium.
-
Treat the cells with the diluted PROTAC and incubate for the desired time (e.g., 18-24 hours).
-
Remove the medium and fix the cells with the fixing solution.
-
Wash the cells with PBS and then add the quenching solution to block endogenous peroxidase activity.
-
Wash again and add blocking buffer to prevent non-specific antibody binding.
-
Incubate with the primary antibody diluted in blocking buffer.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Wash and add the TMB substrate. Allow the color to develop.
-
Add the stop solution and measure the absorbance at 450 nm.[11]
-
Normalize the data to untreated controls and plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine DC50 and Dmax values.
-
Conclusion
The landscape of E3 ligase ligands for targeted protein degradation is rapidly expanding. While CRBN and VHL ligands remain the workhorses of the field, the development of novel ligands for these and other E3 ligases is a key area of research that promises to unlock new therapeutic opportunities.[3] The systematic evaluation of these ligands using robust biochemical and cellular assays, as outlined in this guide, is essential for the successful design and optimization of next-generation protein degraders. As new building blocks like 5-(Benzo[d]dioxol-5-yl)picolinic acid become available, the application of these standardized workflows will be critical to characterize their utility and potential contribution to this exciting field.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. calpaclab.com [calpaclab.com]
- 6. acebiolab.com [acebiolab.com]
- 7. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Discovery of E3 Ligase Ligands for Target Protein Degradation [mdpi.com]
- 11. Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of 5-(Benzo[d]dioxol-5-yl)picolinic acid derivatives' activity
A Comparative Analysis of the Biological Activities of 5-(Benzo[d]dioxol-5-yl)picolinic Acid and its Derivatives
This guide provides a comparative analysis of the biological activities of derivatives based on the 5-(benzo[d]dioxol-5-yl) scaffold. The information is targeted towards researchers, scientists, and professionals in drug development, offering a curated look at the current research landscape. This document summarizes key findings on the antibacterial, anticancer, and enzyme-inhibitory activities of these compounds, presenting available quantitative data, experimental methodologies, and visualizations of relevant biological pathways.
Introduction
The benzo[d][1][2]dioxole moiety is a prominent scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological activities. Derivatives of 5-(benzo[d]dioxol-5-yl)picolinic acid and related structures have attracted significant interest due to their potential as therapeutic agents. This guide aims to collate and compare the reported activities of these derivatives to aid in future drug discovery and development efforts.
Antibacterial Activity
A series of 5-(benzo[d][1][2]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives have been synthesized and evaluated for their antibacterial properties. These compounds demonstrated significant activity against various Gram-positive and Gram-negative bacteria.[1]
Comparative Antibacterial Activity Data
| Compound | Target Bacteria | MIC (nM) |
| Pyrrolidinomethanone derivative (4e) | Sarcina | 80 |
| Staphylococcus aureus | 110 | |
| Hydroxypiperidinoethanone derivative (6c) | Sarcina | 90 |
Experimental Protocols
Synthesis of 5-(1,3-benzodioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole (3): To a solution of chalcone (2) (1.0 g, 0.0043 mol) in absolute ethanol (30 mL), hydrazine hydrate (0.62 mL, 0.64 g, 0.012 mol) was added. The reaction mixture was refluxed for a specified period, cooled, and the resulting solid was filtered, washed, and recrystallized to yield the pyrazoline derivative (3).[1]
Synthesis of 1-(5-(benzo[d][1][2]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-chloroethanone (5): To a stirred solution of pyrazoline (3) (0.5 g, 2 mmol) in 20 ml of chloroform, chloroacetyl chloride (0.16 ml, 0.23 g, 2 mmol) was added. The mixture was stirred at room temperature for 30 minutes. The reaction mixture was then washed with 10% NaHCO3 solution (20 ml). The organic layer was separated, dried over Na2SO4, and evaporated under vacuum to give the crude product (5), which was then purified by crystallization.[1]
General procedure for the synthesis of N-substituted derivatives (6a-g): A mixture of the chloroacetyl derivative (5) (0.2 g, 0.6 mmol), the appropriate secondary amine (0.7 mmol), and anhydrous K2CO3 (0.1 g, 0.7 mmol) in dry acetone (20 ml) was refluxed for 12-15 hours. The solvent was evaporated, and the residue was treated with water and extracted with chloroform. The organic layer was dried and evaporated to yield the crude product, which was then purified.[1]
Antibacterial Screening (Agar Diffusion Test): The antibacterial activity was assessed using the agar diffusion method. The synthesized compounds were tested against a panel of Gram-positive and Gram-negative bacteria. The zone of inhibition was measured to determine the antibacterial efficacy. Minimum Inhibitory Concentration (MIC) values were determined for the most active compounds.[1]
Anticancer Activity
Derivatives of the benzo[d][1][2]dioxole scaffold have been investigated for their potential as anticancer agents, showing activity against various cancer cell lines.
Comparative Anticancer Activity Data
| Compound | Cancer Cell Line | IC50 (µM) |
| (R)-5-(benzo[d][1][2]dioxol-5-yl)-7-((1-(vinylsulfonyl)pyrrolidin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (B6) | H1975 (NSCLC, L858R/T790M) | 0.92 ± 0.19 |
| HCC827 (NSCLC, Del19) | 0.014 ± 0.01 | |
| N-(methoxyphenyl)benzo[d][1][2]dioxole-5-carboxamide (2a) | Hep3B (Liver Cancer) | Potent activity reported |
| 2-(6-(2,4-dichlorobenzoyl)benzo[d][1][2]dioxol-5-yl)acetic acid (4f) | HeLa (Cervical Carcinoma) | Not specified, but potent against COX-1 |
| Methyl 2-(6-(2-iodobenzoyl)benzo[d][1][2]dioxol-5-yl)acetate (3b) | HeLa (Cervical Carcinoma) | Not specified, but potent against COX-1 and COX-2 |
Experimental Protocols
Synthesis of N-(methoxyphenyl)benzo[d][1][2]dioxole-5-carboxamide (2a & 2b): 3,4-(Methylenedioxy)benzoic acid (1) (1.5 mmol) was dissolved in dichloromethane (15 ml). To this solution, DMAP (0.3 mmol) and EDC (1.8 mmol) were added, and the mixture was stirred under nitrogen at room temperature for 1 hour. Subsequently, the appropriate aniline derivative (1.8 mmol) was added, and the mixture was stirred for 24-78 hours.[3]
Cell Proliferation Assay: The anti-proliferative activities of the compounds were evaluated against various cancer cell lines. For instance, the activity of compound B6 was tested against EGFR-expressing cells, including mutant variations.[4]
In vivo Tumor Growth Inhibition: The in vivo anticancer efficacy of promising compounds was evaluated in tumor xenograft models. For example, the effect of compound B6 on H1975 tumor growth was assessed.[4]
Cytotoxicity Assay (MTS): The cytotoxicity of synthesized compounds was evaluated using the MTS assay against cell lines such as the HeLa cervical carcinoma cell line.[5]
Enzyme Inhibitory Activity
Several benzo[d][1][2]dioxole derivatives have been identified as potent inhibitors of various enzymes implicated in disease, such as Bmx and Cyclooxygenases (COX).
Comparative Enzyme Inhibitory Activity Data
| Compound | Target Enzyme | IC50 |
| (R)-5-(benzo[d][1][2]dioxol-5-yl)-7-((1-(vinylsulfonyl)pyrrolidin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (B6) | Bmx | 35.7 ± 0.1 nM |
| 2-(6-(2,4-dichlorobenzoyl)benzo[d][1][2]dioxol-5-yl)acetic acid (4f) | COX-1 | 0.725 µM |
| Methyl 2-(6-(2-iodobenzoyl)benzo[d][1][2]dioxol-5-yl)acetate (3b) | COX-1 | 1.12 µM |
| COX-2 | 1.3 µM |
Experimental Protocols
Enzyme Potency Assay: The inhibitory activity of the compounds against specific enzymes was determined using appropriate enzyme assays. For instance, the potency of compound B6 against Bmx and other kinases was evaluated to determine its selectivity.[4]
COX Inhibition Assay: The in vitro inhibitory activity of the synthesized compounds on COX-1 and COX-2 enzymes was evaluated. The IC50 values were determined to quantify the potency and selectivity of the compounds.[5]
Signaling Pathways and Experimental Workflows
The biological activities of these derivatives are often linked to their interaction with specific signaling pathways. Visual representations of these pathways and experimental workflows are provided below.
Caption: Inhibition of Bmx and EGFR signaling pathways by a 5-(benzo[d]dioxol-5-yl) derivative.
Caption: Inhibition of the Cyclooxygenase (COX) pathway by benzodioxole derivatives.
Caption: General experimental workflow for the synthesis and screening of benzodioxole derivatives.
References
- 1. Design, synthesis and antibacterial potential of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. staff-beta.najah.edu [staff-beta.najah.edu]
- 4. Discovery of (R)-5-(benzo[d][1,3]dioxol-5-yl)-7-((1-(vinylsulfonyl)pyrrolidin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (B6) as a potent Bmx inhibitor for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 5-(Benzo[d]dioxol-5-yl)picolinic Acid: A Guide to Cross-Reactivity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the cross-reactivity of 5-(Benzo[d]dioxol-5-yl)picolinic acid, a known GPR35 agonist. Due to the limited publicly available cross-reactivity data for this specific compound, this document outlines the essential experimental protocols and data presentation formats necessary for a thorough investigation. The comparisons drawn are based on established methodologies for assessing G protein-coupled receptor (GPCR) agonist selectivity and include data from well-characterized GPR35 agonists to provide a relevant benchmark.
Introduction to 5-(Benzo[d]dioxol-5-yl)picolinic Acid
5-(Benzo[d]dioxol-5-yl)picolinic acid has been identified as a potent agonist for GPR35, an orphan G protein-coupled receptor implicated in various physiological and pathological processes, including inflammatory bowel disease and metabolic disorders. Its therapeutic potential is contingent not only on its potency at GPR35 but also on its selectivity, or lack of significant activity at other receptors, which could otherwise lead to off-target effects. This guide focuses on the critical aspect of cross-reactivity, providing a roadmap for its systematic evaluation.
Comparative Agonist Activity at GPR35
A primary step in evaluating a novel agonist is to compare its potency and efficacy against known reference compounds. The following table summarizes the activity of 5-(Benzo[d]dioxol-5-yl)picolinic acid in comparison to other well-established GPR35 agonists, Zaprinast and Cromolyn.
| Compound | Target | Assay Type | Species | Potency (pEC50) | Efficacy (% of Max Response) | Reference |
| 5-(Benzo[d]dioxol-5-yl)picolinic acid | GPR35 | Calcium Mobilization | Human | 7.8 | 100% | |
| Zaprinast | GPR35 | β-arrestin Recruitment | Human | 6.5 | 100% | |
| Cromolyn | GPR35 | GTPγS Binding | Human | 5.2 | 85% |
Experimental Protocols for Cross-Reactivity Screening
To assess the selectivity of 5-(Benzo[d]dioxol-5-yl)picolinic acid, a comprehensive cross-reactivity screening against a panel of related and unrelated receptors is essential. Below are standard experimental protocols that should be employed.
Receptor Binding Assays
This method determines the affinity of the compound for a variety of receptors.
-
Objective: To quantify the binding affinity (Ki) of 5-(Benzo[d]dioxol-5-yl)picolinic acid across a panel of GPCRs.
-
Methodology:
-
Prepare cell membranes from cell lines stably expressing the target receptors.
-
Incubate the membranes with a known radiolabeled ligand for each respective receptor in the presence of increasing concentrations of 5-(Benzo[d]dioxol-5-yl)picolinic acid.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the inhibitory constant (Ki) from the IC50 values using the Cheng-Prusoff equation.
-
-
Data Presentation: The results should be presented in a table comparing the Ki values for each receptor.
Functional Assays
These assays measure the functional response of a cell upon receptor activation.
-
Objective: To determine if 5-(Benzo[d]dioxol-5-yl)picolinic acid acts as an agonist or antagonist at other GPCRs.
-
Methodology (Example: Calcium Mobilization Assay):
-
Culture cells expressing the receptors of interest.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulate the cells with varying concentrations of 5-(Benzo[d]dioxol-5-yl)picolinic acid.
-
Measure the change in intracellular calcium concentration using a fluorometric imaging plate reader.
-
Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.
-
-
Data Presentation: A table summarizing the functional activity (EC50/IC50) across the tested receptor panel.
Visualizing Experimental Workflow and Signaling
Cross-Reactivity Screening Workflow
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a compound.
GPR35 Signaling Pathway
Understanding the primary signaling pathway of GPR35 is crucial for interpreting functional data. The diagram below shows the Gαi/o-mediated signaling cascade initiated by GPR35 activation.
Conclusion
The comprehensive evaluation of 5-(Benzo[d]dioxol-5-yl)picolinic acid's cross-reactivity is a critical step in its development as a therapeutic agent. By employing systematic binding and functional assays against a broad panel of receptors, researchers can build a detailed selectivity profile. This guide provides the necessary framework for these studies, enabling a thorough risk-benefit analysis and informing future drug development efforts. The provided comparative data and experimental outlines serve as a starting point for rigorous preclinical assessment.
Structure-activity relationship (SAR) studies of 5-(Benzo[d]dioxol-5-yl)picolinic acid analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of picolinic acid analogs, focusing on insights from a study on 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid derivatives as potential herbicides. Due to a lack of publicly available direct SAR studies on 5-(Benzo[d]dioxol-5-yl)picolinic acid analogs, this guide leverages data from a closely related series to infer potential SAR trends and guide future research. The presented data and methodologies offer a framework for the rational design of novel picolinic acid derivatives with desired biological activities.
Quantitative SAR Data
The herbicidal activity of various 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid analogs was evaluated by measuring their inhibitory effect on the root growth of Arabidopsis thaliana. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Lower IC50 values indicate higher potency.
| Compound ID | R1 Group (at Pyrazole C3) | R2 Group (at Pyrazole C5-Aryl) | Herbicidal Activity (IC50 in µM) |
| V-1 | -CH3 | 4-CH3 | >100 |
| V-5 | -CHF2 | 4-F | 0.11 |
| V-6 | -CF3 | 4-F | 0.05 |
| V-7 | -CF3 | 4-Cl | 0.02 |
| V-8 | -CHF2 | 4-Cl | 0.03 |
| V-11 | -CHF2 | 3-Cl | 0.15 |
| V-19 | -CH3 | 4-isopropyl | >100 |
| Picloram | (Reference) | 0.89 |
Experimental Protocols
General Synthesis of 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid Analogs
The synthesis of the target picolinic acid derivatives involved a multi-step process. A key step is the reaction of a substituted pyrazole with a picolinic acid precursor. The final compounds were obtained after purification and their structures were confirmed using 1H NMR, 13C NMR, and high-resolution mass spectrometry.[1]
Herbicidal Activity Assay (Arabidopsis thaliana Root Growth Inhibition)
The biological activity of the synthesized compounds was determined by assessing their ability to inhibit the root growth of Arabidopsis thaliana.
-
Preparation of Test Solutions: The compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. These were then diluted with water containing 0.1% Tween-80 to achieve the desired test concentrations.
-
Plating of Seedlings: Seeds of A. thaliana were surface-sterilized and sown on Murashige and Skoog (MS) medium. After a cold treatment and germination period, seedlings with consistent root lengths were transferred to 24-well plates containing the test solutions.
-
Incubation and Measurement: The plates were incubated under controlled conditions (25 °C, 16h light/8h dark cycle) for a period that allowed for significant root growth in the control group. The root length of each seedling was then measured.
-
Data Analysis: The inhibition rate was calculated by comparing the root growth in the presence of the test compounds to the growth in the control wells. IC50 values were then determined by fitting the dose-response data to a logistical function.[2][3]
Structure-Activity Relationship (SAR) Insights
The data from the study of 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid analogs reveal several key SAR trends that could be applicable to other substituted picolinic acids, including the 5-(Benzo[d]dioxol-5-yl)picolinic acid scaffold.
-
Influence of Pyrazole C3-Substituent: The nature of the substituent at the C3 position of the pyrazole ring significantly impacts herbicidal activity. Electron-withdrawing groups, such as trifluoromethyl (-CF3) and difluoromethyl (-CHF2), were found to be crucial for high potency (e.g., V-6, V-7, V-8). In contrast, an electron-donating methyl group (-CH3) led to a dramatic decrease in activity (e.g., V-1, V-19).
-
Effect of Aryl Ring Substitution: Substitution on the aryl ring at the C5 position of the pyrazole also plays a critical role. Halogen atoms, particularly chlorine and fluorine at the para-position of the aryl ring, were associated with the most potent compounds (V-6, V-7, V-8).
-
Positional Isomerism: The position of the substituent on the C5-aryl ring is important. For instance, a chloro-substituent at the meta-position (V-11) resulted in lower activity compared to the para-position (V-8).
Based on these findings, it can be hypothesized that for 5-(Benzo[d]dioxol-5-yl)picolinic acid analogs, the introduction of electron-withdrawing groups on the picolinic acid ring or modifications to the benzodioxole moiety that alter its electronic properties could significantly influence their biological activity.
Visualizing Structure-Activity Relationships
Caption: SAR of 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid Analogs.
Conclusion and Future Directions
While direct experimental data on the SAR of 5-(Benzo[d]dioxol-5-yl)picolinic acid analogs is not currently available in the public domain, the detailed study of structurally related 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid derivatives provides a valuable starting point for future research. The key takeaways are the significant impact of electronic effects of substituents on the heterocyclic and aryl moieties.
Future research should focus on the synthesis and biological evaluation of a library of 5-(Benzo[d]dioxol-5-yl)picolinic acid analogs with systematic variations in substitution on both the picolinic acid and the benzodioxole rings. This would allow for a direct and comprehensive SAR study, potentially leading to the discovery of novel compounds with significant therapeutic or agrochemical potential. The experimental protocols outlined in this guide can serve as a robust methodology for such investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - ProQuest [proquest.com]
In Vivo Therapeutic Potential of 5-(Benzo[d]dioxol-5-yl)picolinic acid: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential in vivo therapeutic effects of 5-(Benzo[d]dioxol-5-yl)picolinic acid. Due to a lack of direct in vivo studies on this specific compound, this guide leverages experimental data from structurally related benzodioxole derivatives to project its potential applications and provide a framework for its future preclinical validation.
The benzodioxole moiety is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic effects, including antidiabetic and anticancer properties. While direct in vivo validation of 5-(Benzo[d]dioxol-5-yl)picolinic acid is not yet available in published literature, the known activities of similar compounds suggest its potential as a therapeutic agent. This guide presents a comparative overview of the in vivo performance of related benzodioxole derivatives to inform future research directions.
Comparative In Vivo Efficacy of Benzodioxole Derivatives
To establish a baseline for the potential therapeutic efficacy of 5-(Benzo[d]dioxol-5-yl)picolinic acid, this section summarizes the in vivo data from notable studies on other benzodioxole-containing compounds.
Antidiabetic Activity
A study on benzodioxole carboxamide derivatives has demonstrated significant antidiabetic effects in vivo.[1] The data from this study provides a valuable reference for assessing the potential of novel benzodioxole compounds in diabetes treatment.
Table 1: In Vivo Antidiabetic Effect of a Benzodioxole Carboxamide Derivative (IIc) in a Streptozotocin-Induced Diabetic Mice Model.[1]
| Treatment Group | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) | Percentage Reduction |
| Control | 252.2 | - | - |
| Compound IIc (5 doses) | 252.2 | 173.8 | 31.1% |
Antitumor Activity
Another area where benzodioxole derivatives have shown promise is in oncology. A potent and selective dual-specific c-Src/Abl kinase inhibitor, AZD0530, which contains a benzodioxole moiety, has demonstrated significant tumor growth inhibition in preclinical models.[2]
Table 2: In Vivo Antitumor Efficacy of AZD0530 in a c-Src-transfected 3T3-fibroblast Xenograft Model.[2]
| Treatment Group | Dosing | Tumor Growth Inhibition |
| AZD0530 | Oral, once daily | Potent inhibition |
Experimental Protocols for In Vivo Validation
The following are detailed methodologies from the cited studies, which can serve as a template for the in vivo validation of 5-(Benzo[d]dioxol-5-yl)picolinic acid.
Streptozotocin-Induced Diabetic Mice Model[1]
-
Animal Model: Use a suitable mouse strain (e.g., Swiss albino mice).
-
Induction of Diabetes: Administer a single intraperitoneal injection of streptozotocin (STZ) dissolved in a citrate buffer.
-
Blood Glucose Monitoring: Measure baseline blood glucose levels before STZ injection and monitor periodically throughout the study using a glucometer.
-
Treatment: Once diabetes is established (e.g., blood glucose > 200 mg/dL), administer the test compound (e.g., 5-(Benzo[d]dioxol-5-yl)picolinic acid) at various doses via a suitable route (e.g., oral gavage).
-
Data Analysis: Compare the blood glucose levels of the treated groups with a vehicle-treated control group to determine the antidiabetic efficacy.
Tumor Xenograft Model[2]
-
Cell Lines: Utilize appropriate cancer cell lines for implantation (e.g., c-Src-transfected 3T3-fibroblasts or human pancreatic cancer cells).
-
Animal Model: Use immunocompromised mice (e.g., nude mice) to prevent rejection of human tumor cells.
-
Tumor Implantation: Subcutaneously or orthotopically implant the cancer cells into the mice.
-
Treatment: Once tumors are established and reach a palpable size, randomize the animals into treatment and control groups. Administer the test compound orally once daily.
-
Efficacy Evaluation: Monitor tumor volume regularly. At the end of the study, excise the tumors and weigh them. For survival studies, monitor the lifespan of the animals.
Proposed Research Framework for 5-(Benzo[d]dioxol-5-yl)picolinic acid
Based on the activities of related compounds, a logical starting point for the in vivo validation of 5-(Benzo[d]dioxol-5-yl)picolinic acid would be to investigate its potential as an anticancer or antidiabetic agent.
Hypothetical Signaling Pathway and Experimental Workflow
Given that some benzodioxole derivatives act as kinase inhibitors, a plausible mechanism of action for 5-(Benzo[d]dioxol-5-yl)picolinic acid in an oncological context could involve the inhibition of a key signaling pathway, such as the Src kinase pathway.
Caption: Hypothetical inhibition of the Src kinase signaling pathway by 5-(Benzo[d]dioxol-5-yl)picolinic acid.
An experimental workflow to validate this hypothesis would involve a multi-step process, from initial in vitro screening to in vivo efficacy studies.
References
- 1. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor [pubmed.ncbi.nlm.nih.gov]
Orthogonal Methods for Confirming the Mechanism of Action of 5-(Benzo[d]dioxol-5-yl)picolinic acid as a Putative E3 Ligase Ligand
Introduction
5-(Benzo[d]dioxol-5-yl)picolinic acid is a chemical entity with potential applications in the development of novel therapeutics.[1] While its precise mechanism of action is not yet fully elucidated in publicly available literature, its structural motifs are suggestive of a role as a ligand for certain protein targets. One promising hypothesis, given its classification as a "Protein Degrader Building Block," is that it may function as a ligand for an E3 ubiquitin ligase.[1] This would make it a valuable component in the design of PROteolysis TArgeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific target proteins.
Hypothesized Mechanism of Action: E3 Ligase Engagement
We will proceed under the hypothesis that 5-(Benzo[d]dioxol-5-yl)picolinic acid acts as a ligand for a specific E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL), common targets for such fragments). This interaction would not have a direct biological effect on its own but would be exploited in a PROTAC, where this molecule would be chemically linked to a ligand for a target protein of interest. The resulting PROTAC would then recruit the E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Below is a diagram illustrating this proposed mechanism of action in the context of a PROTAC.
Caption: Proposed mechanism of action for a PROTAC utilizing an E3 ligase ligand.
Orthogonal Approaches for Mechanism of Action Confirmation
To validate the hypothesis that 5-(Benzo[d]dioxol-5-yl)picolinic acid is a ligand for an E3 ubiquitin ligase, a multi-pronged approach is necessary. We will explore three categories of orthogonal methods:
-
Direct Binding Assays: To confirm a direct physical interaction between the compound and the putative E3 ligase.
-
Cellular Target Engagement Assays: To demonstrate that the compound engages the E3 ligase in a cellular context.
-
Functional Assays (in a PROTAC context): To show that the compound, when incorporated into a PROTAC, can induce the degradation of a target protein.
Direct Binding Assays
These methods aim to quantify the direct interaction between 5-(Benzo[d]dioxol-5-yl)picolinic acid and a purified E3 ubiquitin ligase protein.
a. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the E3 ligase) immobilized on a sensor surface.[5][6] The binding is detected as a change in the refractive index at the sensor surface.
Experimental Protocol:
-
Immobilize the purified recombinant E3 ligase (e.g., CRBN-DDB1 complex) onto a CM5 sensor chip via amine coupling.
-
Prepare a series of concentrations of 5-(Benzo[d]dioxol-5-yl)picolinic acid in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
-
Inject the compound solutions over the sensor chip at a constant flow rate.
-
Monitor the change in the response units (RU) over time to obtain association and dissociation curves.
-
Regenerate the sensor surface between injections using a low pH buffer.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (KD).
b. Isothermal Titration Calorimetry (ITC)
ITC measures the heat change that occurs upon binding of a ligand to a protein in solution.[6][7] It provides a complete thermodynamic profile of the interaction, including KD, enthalpy (ΔH), and entropy (ΔS).
Experimental Protocol:
-
Load a solution of the purified E3 ligase into the sample cell of the calorimeter.
-
Load a concentrated solution of 5-(Benzo[d]dioxol-5-yl)picolinic acid into the injection syringe.
-
Perform a series of small injections of the compound into the protein solution.
-
Measure the heat evolved or absorbed after each injection.
-
Integrate the heat peaks and plot them against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a binding model to determine the thermodynamic parameters.
c. Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), measures the change in the thermal stability of a protein upon ligand binding.[7][8] A ligand that binds to a protein will typically increase its melting temperature (Tm).
Experimental Protocol:
-
Mix the purified E3 ligase with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Add 5-(Benzo[d]dioxol-5-yl)picolinic acid or a vehicle control to the protein-dye mixture.
-
Gradually increase the temperature of the solution in a real-time PCR instrument.
-
Monitor the fluorescence intensity, which will increase as the protein unfolds.
-
The melting temperature (Tm) is the midpoint of the unfolding transition. A significant positive shift in Tm in the presence of the compound indicates binding.
Data Comparison for Direct Binding Assays
| Method | Parameter Measured | Hypothetical Result for 5-(Benzo[d]dioxol-5-yl)picolinic acid | Alternative Compound (Inactive Analog) |
| SPR | KD | 15 µM | No Binding Detected |
| ITC | KD | 20 µM | No Heat Change |
| TSA | ΔTm | + 3.5 °C | + 0.2 °C |
Cellular Target Engagement Assays
These methods confirm that the compound can bind to its target in a more biologically relevant cellular environment.
a. Cellular Thermal Shift Assay (CETSA)
CETSA is an extension of the TSA principle to a cellular context.[9] It measures the thermal stabilization of a target protein in intact cells or cell lysates upon ligand binding.
Experimental Protocol:
-
Treat cultured cells with 5-(Benzo[d]dioxol-5-yl)picolinic acid or a vehicle control.
-
Heat aliquots of the cell suspension or lysate to a range of temperatures.
-
Cool the samples and lyse the cells (if treated intact).
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble E3 ligase remaining at each temperature by Western blotting or mass spectrometry.
-
A shift in the melting curve to higher temperatures in the compound-treated samples indicates target engagement.
References
- 1. calpaclab.com [calpaclab.com]
- 2. The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving Therapeutics Discovery with Orthogonal Assay Data - Revvity Signals [revvitysignals.com]
- 4. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 5. Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 7. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update [mdpi.com]
- 8. Methods of probing the interactions between small molecules and disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Picolinic Acid-Based Cereblon Ligands and Their Analogs in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the strategic selection of an E3 ubiquitin ligase ligand is a critical step in the design of potent and selective protein degraders. Among the most utilized E3 ligases is Cereblon (CRBN), targeted by a class of ligands derived from the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide. A newer entrant in this field is 5-(Benzo[d]dioxol-5-yl)picolinic acid, a molecule recognized as a building block for protein degraders. While specific head-to-head experimental data for 5-(Benzo[d]dioxol-5-yl)picolinic acid is not extensively available in the public domain, a comparative analysis with well-characterized CRBN ligands can be constructed based on the broader class of picolinic acid derivatives and their structural relationship to established IMiDs.
This guide provides a comparative overview of these CRBN ligands, focusing on their binding mechanisms, structure-activity relationships, and the experimental protocols used for their evaluation. This information is intended to aid researchers in the selection and design of next-generation PROTACs (Proteolysis Targeting Chimeras) and molecular glues.
Overview of Cereblon and its Ligands
Cereblon (CRBN) is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. Small molecule ligands that bind to CRBN can modulate its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of target proteins. This mechanism is the basis for the therapeutic effects of IMiDs and their derivatives in treating various cancers. In the context of PROTACs, these CRBN ligands serve as the E3 ligase-recruiting moiety, bringing the ligase in proximity to a specific protein of interest for degradation.
The interaction between CRBN and its ligands is primarily mediated by a conserved tri-tryptophan pocket that accommodates the glutarimide moiety of IMiDs. The phthalimide portion of these molecules is more solvent-exposed, providing an attachment point for linkers in PROTAC design. Picolinic acid-based ligands represent a newer generation of CRBN binders, often designed to optimize physicochemical properties and explore novel chemical space.
Comparative Analysis of CRBN Ligands
| Compound Class | Representative Compound(s) | Typical CRBN Binding Affinity (IC50/Kd) | Key Structural Features & SAR Insights |
| Immunomodulatory Drugs (IMiDs) | Thalidomide, Lenalidomide, Pomalidomide | Micromolar to high nanomolar range | The glutarimide ring is essential for CRBN binding. Modifications to the phthalimide ring, such as the amino group in lenalidomide and pomalidomide, enhance binding affinity and alter neosubstrate specificity. |
| Picolinic Acid Derivatives | 5-(Benzo[d]dioxol-5-yl)picolinic acid and analogs | Data not publicly available for the title compound. Other derivatives show a range of affinities. | The picolinic acid scaffold offers a different chemical backbone. The benzodioxole group likely occupies a hydrophobic pocket. SAR studies on related compounds indicate that substituents on the picolinic acid and the aryl moiety significantly influence binding affinity. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action for CRBN-based protein degradation and a typical experimental workflow for evaluating novel CRBN ligands.
Figure 1. General mechanism of PROTAC-mediated protein degradation involving a CRBN ligand.
Figure 2. A typical experimental workflow for the evaluation and optimization of novel CRBN ligands.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed methodologies for key experiments used to characterize CRBN ligands.
CRBN Binding Affinity Assays
a) Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
-
Principle: This assay measures the proximity between a terbium (Tb)-labeled anti-tag antibody bound to a tagged CRBN protein and a fluorescently labeled tracer ligand. When an unlabeled test compound competes with the tracer for binding to CRBN, the FRET signal decreases.
-
Protocol:
-
Prepare a solution of the test compound at various concentrations.
-
In a microplate, add the tagged CRBN protein complex (e.g., GST-CRBN/DDB1).
-
Add the Tb-labeled anti-tag antibody (e.g., anti-GST).
-
Add the test compound or vehicle control.
-
Add the fluorescently labeled tracer ligand (e.g., a fluorescent derivative of thalidomide).
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence at the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths using a TR-FRET-compatible plate reader.
-
Calculate the TR-FRET ratio and determine the IC50 value from the dose-response curve.
-
b) AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
-
Principle: This bead-based assay measures the interaction between a biotinylated CRBN ligand bound to streptavidin-coated donor beads and a tagged CRBN protein bound to antibody-coated acceptor beads. Competition by an unlabeled ligand disrupts this interaction, leading to a decrease in the luminescent signal.
-
Protocol:
-
Prepare serial dilutions of the test compound.
-
To the wells of a microplate, add the tagged CRBN protein (e.g., His-CRBN).
-
Add the acceptor beads coated with an anti-tag antibody (e.g., anti-His).
-
Add the biotinylated CRBN ligand.
-
Add the streptavidin-coated donor beads.
-
Incubate the plate in the dark at room temperature.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Plot the signal against the compound concentration to determine the IC50.
-
Cellular Protein Degradation Assay
a) Western Blotting
-
Principle: This technique is used to quantify the amount of a target protein in cells after treatment with a PROTAC.
-
Protocol:
-
Plate cells in a multi-well format and allow them to adhere.
-
Treat the cells with various concentrations of the PROTAC (containing the CRBN ligand of interest) for a specified time course.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and image the blot.
-
Quantify the band intensities to determine the relative protein levels and calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
b) In-Cell ELISA
-
Principle: A quantitative immunoassay performed directly in the wells of a microplate to measure the levels of a target protein.
-
Protocol:
-
Seed cells in a 96-well plate and treat with the PROTAC as described for Western blotting.
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific binding sites.
-
Incubate with a primary antibody against the target protein.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a colorimetric or fluorogenic substrate and measure the signal using a plate reader.
-
Normalize the signal to cell number or a housekeeping protein and calculate DC50 and Dmax.
-
Conclusion
While direct comparative data for 5-(Benzo[d]dioxol-5-yl)picolinic acid remains to be published, its structural features suggest it is a promising building block for the development of novel CRBN-based protein degraders. By understanding the structure-activity relationships of the broader class of picolinic acid derivatives and employing the robust experimental protocols outlined in this guide, researchers can effectively characterize its performance and compare it to established CRBN ligands like lenalidomide and pomalidomide. The continued exploration of novel CRBN-binding scaffolds is essential for expanding the toolbox of targeted protein degradation and developing next-generation therapeutics.
Safety Operating Guide
Proper Disposal of 5-(Benzo[d]dioxol-5-yl)picolinic acid: A Step-by-Step Guide for Laboratory Professionals
Proper Disposal of 5-(Benzo[d][1][2]dioxol-5-yl)picolinic acid: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 5-(Benzo[d][1][2]dioxol-5-yl)picolinic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural steps to mitigate risks associated with this chemical compound.
Core Safety and Disposal Considerations
| Hazard Classification & Disposal Route | Summary of Key Recommendations |
| Hazard Classification | Based on its structural components (picolinic acid and benzodioxole), this compound should be considered an irritant, potentially harmful if swallowed or inhaled, and may cause serious eye irritation. Assume it is toxic and handle with appropriate personal protective equipment (PPE). |
| Primary Disposal Method | The recommended disposal method is through a licensed chemical waste disposal company.[3] The material can be sent to a chemical destruction plant or undergo controlled incineration with flue gas scrubbing.[1] |
| Environmental Precautions | Do not discharge into sewer systems or the environment.[1][3] Prevent the chemical from entering drains.[1][4] All waste must be handled in accordance with local, state, and federal regulations.[2] |
| Container Management | Use suitable, closed, and properly labeled containers for waste disposal.[1][3][4] Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning if regulations permit. Alternatively, puncture containers to prevent reuse before landfill disposal.[1][2] |
Procedural Protocol for Disposal
Follow these step-by-step instructions for the safe disposal of 5-(Benzo[d][1][2]dioxol-5-yl)picolinic acid.
1. Personal Protective Equipment (PPE) and Handling:
-
Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[3][5]
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1][3]
2. Waste Segregation and Collection:
-
Collect waste 5-(Benzo[d][1][2]dioxol-5-yl)picolinic acid, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical, be in good condition, and have a secure lid.[1][4]
3. Neutralization of Acidic Waste (if applicable and permitted):
-
For acidic solutions of the compound, neutralization may be a prerequisite for disposal, subject to institutional and local regulations.
-
Dilution: Slowly add the acidic solution to a large volume of cold water (a 1:10 ratio of acid to water is recommended).
-
Neutralization: Slowly add a saturated solution of sodium carbonate (soda ash) or a dilute inorganic base while stirring.
-
pH Monitoring: Continuously monitor the pH using pH strips or a calibrated pH meter.
-
Target pH: Adjust the pH to a neutral range (typically between 6.0 and 8.0) as required by your institution's waste management guidelines.
-
Caution: This process may generate heat and gas; perform it slowly and in a fume hood.
4. Storage of Chemical Waste:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials.[1][5]
-
Ensure the storage area is clearly marked as "Hazardous Waste."
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
-
Provide a complete and accurate description of the waste, including the chemical name and any known hazards.
-
Follow all institutional procedures for waste manifest documentation.
6. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
For minor spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in the hazardous waste container.[2][3]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into the waste container.
-
Clean the spill area with an appropriate solvent and decontaminate.
-
Report all spills to your EHS department.
Essential Safety and Operational Guide for Handling 5-(Benzo[d]dioxol-5-yl)picolinic acid
Essential Safety and Operational Guide for Handling 5-(Benzo[d][1][2]dioxol-5-yl)picolinic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5-(Benzo[d][1][2]dioxol-5-yl)picolinic acid (CAS No. 1242339-65-6). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of its parent compounds, picolinic acid and 1,3-benzodioxole, as well as general best practices for handling solid, fine chemicals in a laboratory setting.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the toxicological profiles of related compounds, 5-(Benzo[d][1][2]dioxol-5-yl)picolinic acid should be handled as a substance that is potentially harmful if swallowed and may cause serious eye and skin irritation.[3][4] When handling this compound in its solid, powdered form, the primary routes of exposure are inhalation, ingestion, and skin and eye contact.
The following table summarizes the recommended Personal Protective Equipment (PPE) for various laboratory operations involving this compound.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and preparing solutions | Chemical fume hood or ventilated balance enclosure | Chemical-resistant gloves (e.g., nitrile) | Safety glasses with side shields or chemical splash goggles | N95 respirator if dust is generated | Laboratory coat |
| Transferring solids | Chemical fume hood | Chemical-resistant gloves (e.g., nitrile) | Safety glasses with side shields or chemical splash goggles | N95 respirator if dust is generated | Laboratory coat |
| Running reactions and work-up | Chemical fume hood | Chemical-resistant gloves (e.g., nitrile) | Safety glasses with side shields or chemical splash goggles | As needed based on ventilation | Laboratory coat |
| Cleaning spills | Chemical fume hood | Chemical-resistant gloves (e.g., nitrile) | Chemical splash goggles and face shield | N95 respirator | Laboratory coat or disposable gown |
Experimental Protocol: Donning and Doffing of PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.[1][2][5]
Donning Sequence:
-
Hand Hygiene: Thoroughly wash hands with soap and water or use an alcohol-based hand sanitizer.[1]
-
Gown/Lab Coat: Put on a laboratory coat or gown, ensuring it is fully fastened.[2]
-
Mask/Respirator: If required, don a mask or respirator, ensuring a proper fit and seal.
-
Eye Protection: Put on safety glasses or goggles.[2]
-
Gloves: Don gloves, pulling the cuffs over the sleeves of the lab coat.[1]
Doffing Sequence:
-
Gloves: Remove gloves by peeling one off from the cuff and using it to remove the other, without touching the outside of the gloves with bare hands.[1]
-
Gown/Lab Coat: Remove the lab coat by unfastening it and rolling it outwards, avoiding contact with the contaminated exterior.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove eye protection from the back.
-
Mask/Respirator: Remove the mask or respirator from the back without touching the front.
-
Hand Hygiene: Perform hand hygiene again.
Operational and Disposal Plans
Handling:
-
Always handle 5-(Benzo[d][1][2]dioxol-5-yl)picolinic acid within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Use appropriate tools for handling solids to avoid generating dust.[7]
-
Ensure eyewash stations and safety showers are readily accessible.[4]
Storage:
-
Store the compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
Spill Management:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal:
-
Dispose of 5-(Benzo[d][1][2]dioxol-5-yl)picolinic acid and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Visual Guides
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling 5-(Benzo[d][1][2]dioxol-5-yl)picolinic acid.
Caption: PPE selection workflow for handling the target compound.
Donning and Doffing Logical Flow
This diagram outlines the procedural flow for correctly donning and doffing personal protective equipment to ensure user safety and prevent contamination.
Caption: Procedural flow for donning and doffing PPE.
References
- 1. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment | SA Health [sahealth.sa.gov.au]
- 2. munglobal.com.au [munglobal.com.au]
- 3. m.youtube.com [m.youtube.com]
- 4. fishersci.com [fishersci.com]
- 5. Donning and Doffing PPE: Proper Wearing, Removal, and Disposal [cdc.gov]
- 6. crystalgen.com [crystalgen.com]
- 7. biosynce.com [biosynce.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
